Kif18A-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H40N4O5S2 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-(tert-butylsulfamoyl)-N-[3-(tert-butylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C28H40N4O5S2/c1-26(2,3)30-38(34,35)21-9-7-8-20(18-21)29-25(33)23-11-10-22(39(36,37)31-27(4,5)6)19-24(23)32-16-14-28(12-13-28)15-17-32/h7-11,18-19,30-31H,12-17H2,1-6H3,(H,29,33) |
InChI Key |
XQJSQKALBZNWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)N3CCC4(CC4)CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Kif18A-IN-1: A Targeted Approach to Chromosome Instability in Cancer
An In-depth Technical Guide on the Mechanism of Action of Kif18A-IN-1 in CIN Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, characterized by a high rate of chromosome mis-segregation during mitosis. This inherent vulnerability of CIN-positive tumors presents a unique therapeutic window. Kif18A, a mitotic kinesin essential for the proper alignment of chromosomes in cells with high CIN, has emerged as a promising therapeutic target.[1][2][3][4] Inhibition of Kif18A selectively targets these cancer cells, leading to mitotic catastrophe and cell death, while largely sparing normal, chromosomally stable cells.[1][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Kif18A, in CIN cancers. We will delve into its biochemical and cellular activity, detail relevant experimental protocols, and visualize the key pathways and processes involved.
Introduction to Kif18A and its Role in CIN Cancers
Kif18A is a plus-end directed motor protein from the kinesin-8 family that plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis.[2][4] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation.[2][6][7]
In normal, healthy cells, Kif18A is not essential for mitotic progression.[1][3] However, cancer cells exhibiting high levels of CIN are particularly dependent on Kif18A to manage their chaotic mitotic environment.[1][2][3][4][5] These cells often have an abnormal number of chromosomes (aneuploidy) and are prone to errors in chromosome segregation.[8] Kif18A helps these unstable cells to successfully navigate mitosis, thereby promoting their survival and proliferation.[2][4] This dependency makes Kif18A a synthetic lethal target in CIN-high cancers.[1][5]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to specifically target the ATPase activity of Kif18A.[9][10] By binding to Kif18A, this compound prevents the hydrolysis of ATP, which is necessary for the motor function of the protein.[11] This inhibition is highly selective for Kif18A, with minimal off-target effects on other related kinesins.[1][3]
Biochemical and Cellular Potency
Quantitative data on the inhibitory activity of this compound and similar Kif18A inhibitors demonstrate their high potency against various cancer cell lines, particularly those with high CIN.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Cell Proliferation | MDA-MB-157 | 5.09 | [9] |
| OVCAR-8 | 12.4 | [9] | ||
| HCC-1806 | 6.11 | [9] | ||
| HeLa | 20.9 | [9] | ||
| OVCAR-3 | 10.3 | [9] | ||
| This compound | Kinesin ATPase Assay | Human KIF18A (1-374aa) | 260 | [10] |
| Sovilnesib (AMG-650) | Kinesin ATPase Assay | Human KIF18A | ~41.3 | [12] |
| Compound 3 | Kinesin ATPase Assay | Human KIF18A | ~8.2 | [12] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the disruption of the normal mitotic process in CIN cancer cells, leading to mitotic arrest and subsequent apoptosis.[9][13]
Disruption of Chromosome Alignment
By inhibiting Kif18A, this compound prevents the proper congression of chromosomes at the metaphase plate.[4][13] This results in severe chromosome alignment defects, a hallmark of Kif18A inhibition.[2][6][7]
Activation of the Spindle Assembly Checkpoint (SAC)
The failure of chromosomes to align correctly triggers a prolonged activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[6][13] The SAC halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase with misaligned chromosomes.[13]
Induction of Mitotic Catastrophe and Apoptosis
Prolonged mitotic arrest due to sustained SAC activation ultimately leads to mitotic catastrophe and programmed cell death (apoptosis).[6][13][14] This is characterized by the appearance of multipolar spindles, centrosome fragmentation, and the activation of apoptotic signaling pathways.[2][15] Western blot analysis of cells treated with Kif18A inhibitors shows an increase in the levels of cleaved PARP (c-PARP), a marker of apoptosis, and a decrease in the anti-apoptotic protein Bcl-2.[14][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize the effects of this compound.
Kinesin ATPase Assay
This biochemical assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified Kif18A protein.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the ATPase activity of the kinesin. The ADP-Glo™ Kinase Assay is a commonly used format.
-
Protocol Outline:
-
Purified human Kif18A motor domain (e.g., amino acids 1-374) is incubated with microtubules in an assay buffer.[10]
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.[10]
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luciferase-based detection system.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
This cell-based assay determines the effect of this compound on the growth of cancer cell lines.
-
Principle: Cell viability is measured over time in the presence of varying concentrations of the inhibitor.
-
Protocol Outline:
-
Cancer cells (e.g., MDA-MB-231, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
-
Immunofluorescence Microscopy
This technique is used to visualize the cellular effects of this compound on mitotic structures.
-
Principle: Fluorescently labeled antibodies are used to detect specific proteins and cellular components, such as microtubules, centromeres, and chromosomes.
-
Protocol Outline:
-
Cells are grown on coverslips and treated with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Cells are permeabilized to allow antibody entry.
-
Cells are incubated with primary antibodies against targets of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes, and DAPI for DNA).[2]
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.
-
Phenotypes such as chromosome misalignment, multipolar spindles, and centrosome fragmentation are quantified.[2][15]
-
Western Blot Analysis
This method is employed to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol Outline:
-
Cells are treated with this compound and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., Cyclin B1, cleaved PARP, Bcl-2, Kif18A).[2][14][16]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Signaling Pathways Implicated in Kif18A Function
While the primary mechanism of this compound is through direct inhibition of the Kif18A motor protein, Kif18A itself is situated within a complex network of cellular signaling. Its overexpression in some cancers has been linked to the activation of pro-survival pathways.
-
PI3K/Akt/mTOR Pathway: In some cancer types, Kif18A has been shown to modulate the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[14] Inhibition of Kif18A can lead to the downregulation of this pathway.[14]
-
NF-κB Pathway: The NF-κB signaling pathway is another important pro-survival pathway that can be influenced by Kif18A expression.[14]
-
TGF-β Signaling Pathway: In hepatocellular carcinoma, Kif18A has been implicated in the activation of the TGF-β signaling pathway, which is involved in metastasis.[19]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of CIN-high cancers. Its mechanism of action, centered on the selective disruption of mitosis in chromosomally unstable cells, offers a potentially wide therapeutic window with reduced toxicity to normal tissues. The data summarized in this guide highlight the potent and specific activity of Kif18A inhibition.
Future research will likely focus on:
-
Biomarker Discovery: Identifying robust biomarkers to accurately select patients with CIN-high tumors who are most likely to respond to Kif18A inhibitor therapy.
-
Combination Therapies: Exploring the synergistic effects of Kif18A inhibitors with other anti-cancer agents, such as DNA damaging agents or other mitotic checkpoint inhibitors.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to Kif18A inhibitors to develop strategies to overcome them.
The continued development of Kif18A inhibitors like this compound holds significant promise for advancing precision oncology and improving outcomes for patients with challenging-to-treat cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KIF18A | Insilico Medicine [insilico.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 14. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KIF18A in Mitotic Fidelity: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Its primary function is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and facilitating their precise alignment at the metaphase plate. Dysregulation of KIF18A is implicated in chromosomal instability, a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of KIF18A's function in mitosis, detailing its molecular mechanisms, key interactions, and the quantitative effects of its activity. Furthermore, it offers a comprehensive overview of experimental protocols to study KIF18A, catering to researchers, scientists, and drug development professionals.
Core Function and Molecular Mechanism of KIF18A in Mitosis
KIF18A belongs to the kinesin-8 family of motor proteins, which are characterized by their ability to translocate along microtubules and modulate their dynamics.[1] As a plus-end-directed motor, KIF18A moves towards the growing end of microtubules.[1] A key feature of KIF18A is its microtubule depolymerase activity, allowing it to remove tubulin subunits from the microtubule plus-ends.[1] This dual functionality is central to its role in mitosis.
During prometaphase and metaphase, KIF18A accumulates at the plus ends of kinetochore microtubules (k-fibers), the specialized microtubule bundles that attach to chromosomes at the kinetochore.[2] This localization is crucial for its function. By attenuating the dynamics of these microtubules, KIF18A effectively dampens the oscillatory movements of chromosomes, a critical step for their proper alignment at the spindle equator, a process known as chromosome congression.[2][3] Depletion of KIF18A leads to hyperstable kinetochore microtubules, resulting in increased chromosome oscillation amplitude and severe defects in chromosome alignment.[2][4] This ultimately triggers the spindle assembly checkpoint, causing a delay or arrest in mitosis.[1][5]
Quantitative Analysis of KIF18A's Impact on Mitotic Events
The functional consequences of KIF18A activity and its depletion have been quantified in various studies. These data provide a clearer understanding of its precise role in regulating mitotic spindle dynamics and chromosome behavior.
| Parameter | Control/Wild-Type | KIF18A Depletion/Inhibition | Cell Type | Reference |
| Chromosome Oscillation Amplitude | ||||
| DAP (Deviation from Average Position) | Lower | Significantly Higher (p = 4.4 x 10-22) | HeLa | [2] |
| Spindle Length | ||||
| Average Spindle Length | Normalized to Control | Significantly Increased | HeLa | [4][6] |
| Chromosome Alignment | ||||
| Centromere Distribution Ratio (r) | 0.21 ± 0.01 | 0.30 ± 0.01 (p = 4.9 x 10-29) | HeLa | [4] |
| Full Width at Half Maximum (FWHM) | Lower | Significantly Higher | HeLa | [3] |
| Microtubule Dynamics | ||||
| KIF18A Gliding Velocity (in vitro) | 128.2 ± 4.2 nm/sec | - | Purified Protein | [7] |
| KIF19A Depolymerization Speed (in vitro) | 10.9 ± 2.0 nm/s | - | Purified Protein | [8] |
Table 1: Quantitative Effects of KIF18A on Mitotic Parameters. This table summarizes the measured impact of KIF18A on key mitotic events. DAP provides a measure of chromosome oscillation amplitude. The centromere distribution ratio (r) and FWHM quantify the degree of chromosome alignment at the metaphase plate.
Regulation of KIF18A Activity
The function of KIF18A is tightly regulated throughout the cell cycle to ensure its activity is restricted to the appropriate time and place. This regulation occurs through post-translational modifications and interactions with other proteins.
Post-Translational Modifications
Phosphorylation: KIF18A activity is modulated by phosphorylation. For instance, a phosphomimetic mutation at serine 357 (S357D) in the neck-linker region alters the motor's localization from kinetochore microtubules to peripheral microtubules, impacting mitotic progression.[6]
Sumoylation: KIF18A undergoes SUMO2 modification, which peaks during metaphase and rapidly decreases at the onset of anaphase.[9] While not affecting its stability or localization, the absence of SUMOylation on KIF18A leads to a significant delay in mitotic exit, suggesting a role in the timely progression through mitosis.[9]
Protein-Protein Interactions
KIF18A's function is also governed by its interactions with other key mitotic players. It has been shown to interact with CENP-E and BubR1, components of the kinetochore that are crucial for spindle checkpoint signaling.[5] Furthermore, KIF18A interacts with Protein Phosphatase 1 (PP1), which is thought to counteract the inhibitory phosphorylation of KIF18A, thereby promoting its activity in chromosome alignment.[10][11]
Figure 1: Regulation of KIF18A Activity. This diagram illustrates the key post-translational modifications and protein interactions that regulate the function of KIF18A during mitosis.
KIF18A as a Therapeutic Target in Cancer
The critical role of KIF18A in ensuring chromosomal stability has positioned it as an attractive target for cancer therapy. Many cancer cells exhibit chromosomal instability (CIN), a condition characterized by a high rate of chromosome mis-segregation. These cells often become dependent on proteins like KIF18A to survive this inherent instability. Inhibition of KIF18A in such cancer cells exacerbates their mitotic defects, leading to mitotic catastrophe and cell death, while having a minimal effect on normal, chromosomally stable cells.[12] Several small molecule inhibitors of KIF18A are currently under investigation and have shown promise in preclinical studies.[13]
Figure 2: KIF18A as a Therapeutic Target. This diagram illustrates the rationale for targeting KIF18A in chromosomally unstable cancer cells.
Experimental Protocols for Studying KIF18A
A variety of experimental techniques are employed to investigate the function of KIF18A in mitosis. Below are detailed methodologies for some of the key experiments.
RNAi-Mediated Depletion of KIF18A in HeLa Cells
This protocol describes the depletion of endogenous KIF18A using small interfering RNA (siRNA) to study its loss-of-function phenotype.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Lipofectamine RNAiMAX Transfection Reagent (Invitrogen)
-
siRNA targeting KIF18A (e.g., Dharmacon ON-TARGETplus)
-
Control non-targeting siRNA
-
6-well plates
Procedure:
-
Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute 5 pmol of KIF18A siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to each well containing cells in 1.8 mL of fresh culture medium.
-
Incubate the cells for 48-72 hours before analysis by immunofluorescence, live-cell imaging, or western blotting.
Immunofluorescence Staining of KIF18A and Mitotic Structures
This protocol allows for the visualization of KIF18A localization and the overall morphology of the mitotic spindle and chromosomes.
Materials:
-
HeLa cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibodies:
-
Rabbit anti-KIF18A (e.g., Bethyl Laboratories, A301-080A, 1:100-1:500 dilution)
-
Mouse anti-α-tubulin (e.g., Sigma-Aldrich, T5168, 1:1000-1:5000 dilution)
-
Human anti-centromere antibody (ACA/CREST) (e.g., Antibodies Incorporated, 15-234, 1:200-1:500 dilution)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in antibody dilution buffer (1% BSA in PBS with 0.1% Triton X-100) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a confocal or widefield fluorescence microscope.
Live-Cell Imaging of Chromosome Dynamics
This protocol enables the real-time visualization of chromosome movements in cells with altered KIF18A levels.
Materials:
-
HeLa cells stably expressing a fluorescent chromosome marker (e.g., H2B-GFP)
-
Glass-bottom imaging dishes
-
CO2-independent imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Seed HeLa-H2B-GFP cells in a glass-bottom dish.
-
Perform siRNA-mediated depletion of KIF18A as described in Protocol 5.1.
-
24-48 hours post-transfection, replace the culture medium with CO2-independent imaging medium.
-
Place the dish in the pre-warmed environmental chamber of the microscope.
-
Acquire time-lapse images of mitotic cells every 2-5 minutes for several hours using a 40x or 60x objective.
-
Analyze the resulting image series to track chromosome movements, measure oscillation amplitudes, and determine the duration of mitosis.
In Vitro Microtubule Gliding Assay
This assay directly observes the motor activity of purified KIF18A protein.[14]
Materials:
-
Purified KIF18A motor domain protein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Flow cell chamber
-
Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
Casein solution (1 mg/mL)
-
ATP solution (10 mM)
-
Oxygen scavenger system (glucose oxidase, catalase, glucose)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Assemble a flow cell chamber.
-
Introduce casein solution into the chamber and incubate for 5 minutes to block non-specific binding.
-
Wash with motility buffer.
-
Introduce a solution of purified KIF18A protein (e.g., 50 nM) into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.
-
Wash with motility buffer.
-
Introduce a solution of rhodamine-labeled microtubules in motility buffer supplemented with ATP and an oxygen scavenger system.
-
Observe and record microtubule gliding over the KIF18A-coated surface using a TIRF microscope.
-
Analyze the videos to determine the gliding velocity of the microtubules.
Figure 3: Experimental Workflow. A typical workflow for investigating the function of KIF18A in mitosis, integrating cellular and in vitro approaches.
Conclusion
KIF18A is a multifaceted mitotic kinesin that is indispensable for the accurate segregation of chromosomes. Its ability to modulate microtubule dynamics at the plus ends of kinetochore fibers is the cornerstone of its function in suppressing chromosome oscillations and promoting their alignment at the metaphase plate. The tight regulation of KIF18A activity and its critical role in maintaining genomic stability underscore its importance in normal cell division. Furthermore, the dependency of chromosomally unstable cancer cells on KIF18A highlights its potential as a selective and potent therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of KIF18A and to explore its therapeutic potential in oncology.
References
- 1. scbt.com [scbt.com]
- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germinal Cell Aplasia in Kif18a Mutant Male Mice Due to Impaired Chromosome Congression and Dysregulated BubR1 and CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human mitotic kinesin KIF18A binds protein phosphatase 1 (PP1) through a highly conserved docking motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Kif18A Inhibition in High-Grade Serous Ovarian Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Mitotic Vulnerability in HGSOC
High-grade serous ovarian cancer (HGSOC) is the most prevalent and lethal subtype of epithelial ovarian cancer, characterized by widespread genomic instability.[1] A key feature of HGSOC is chromosomal instability (CIN), a state of persistent chromosome mis-segregation during mitosis.[1][2] This inherent vulnerability presents a unique therapeutic window.
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for regulating microtubule dynamics to ensure the proper alignment of chromosomes at the metaphase plate.[3][4] While normal, healthy cells can tolerate the loss of Kif18A function and proceed through mitosis, cancer cells with high CIN are critically dependent on Kif18A to manage their chaotic chromosomal landscape.[1][4] Inhibition of Kif18A in these CIN-high cells, such as those found in HGSOC, leads to prolonged mitotic arrest and subsequent apoptotic cell death.[3][5]
This guide focuses on the preclinical validation of Kif18A inhibitors (referred to generically as Kif18A-IN-1) as a targeted therapy for HGSOC. We will review the quantitative efficacy data, detail the experimental protocols used for evaluation, and visualize the core biological pathways and research workflows.
Quantitative Data Summary
The efficacy of Kif18A inhibitors has been demonstrated through both in vitro and in vivo preclinical models. The data highlights the potency of these compounds and their selective activity in models with features of CIN, particularly whole-genome doubling (WGD).
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Assay Type | Potency (IC50) | Cell Line Context | Source |
| ATX-295 | ATPase Activity | 16 nM | HGSOC & TNBC Models | [6][7] |
| ATX-295 | ATPase Activity | 18 nM | HGSOC Cell Lines | [8] |
Table 2: In Vivo Efficacy of Kif18A Inhibitors in Ovarian Cancer Models
| Compound | Animal Model | Dosing | Key Outcomes | Biomarker Correlation | Source |
| ATX-295 | OVCAR-3 Xenograft | 10 and 15 mg/kg BID | Dose-dependent tumor regression | Model is WGD(+) | [8] |
| ATX-295 | OVK18 Xenograft | Not specified | No anti-tumor activity observed | Model is WGD(-) | [8] |
| ATX-295 | Ovarian PDX Models | Not specified | 61% of models responded (tumor stasis or better) | 73% of responders were WGD(+) | [6][8] |
| Generic Kif18A Inhibitors | HGSOC & TNBC Models | Well-tolerated doses | Robust anti-cancer effects with tumor regression | Sensitivity enriched in TP53-mutant models with CIN | [2][9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to validate the therapeutic potential of Kif18A inhibitors in HGSOC.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the concentration-dependent effect of a Kif18A inhibitor on the proliferation of cancer cell lines.
-
Cell Plating: Seed HGSOC cell lines (e.g., OVCAR-3, PEO4) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the Kif18A inhibitor (e.g., ATX-295) in culture medium. Treat cells with a range of concentrations for 72-96 hours. Include a DMSO-only control.[1][10]
-
Viability Measurement: After the incubation period, assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Record luminescence using a plate reader. Normalize the data to the DMSO control and plot the relative cell viability against the logarithm of the inhibitor concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Western Blot Analysis for Mitotic Arrest
This protocol is used to detect protein markers of mitotic arrest and apoptosis following inhibitor treatment.
-
Cell Culture and Lysis: Culture HGSOC cells (e.g., OVCAR-3) and treat with the Kif18A inhibitor at a concentration known to be effective (e.g., 0.5 µM) for 24-48 hours.[10]
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C. Key antibodies include those for phospho-histone H3 (a marker of mitosis), Cyclin B1 (a mitotic regulator), and cleaved PARP (an apoptosis marker).[1][10] Use an antibody for β-Actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Patient-Derived Xenograft (PDX) Study
This protocol describes the establishment and use of PDX models to test inhibitor efficacy in a system that closely mimics human tumors.[11][12]
-
PDX Model Establishment: Obtain fresh tumor tissue or ascites fluid from HGSOC patients under IRB-approved protocols.[12][13] Implant tumor fragments or isolated tumor cells intraperitoneally into immunocompromised mice (e.g., nude or NSG mice).[12][13]
-
Tumor Growth and Passaging: Monitor mice for tumor engraftment and growth. Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.[13]
-
Treatment Study: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the Kif18A inhibitor (e.g., ATX-295) orally or via injection at specified doses and schedules (e.g., 15 mg/kg, twice daily).[8]
-
Efficacy Monitoring: Measure tumor volume with calipers or via bioluminescence imaging (for luciferized models) two to three times per week.[12] Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as immunohistochemistry for markers of proliferation (Ki67) and mitotic arrest (phospho-histone H3).[6]
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of Kif18A inhibitors, the preclinical research workflow, and the biomarker-driven therapeutic hypothesis.
Caption: Mechanism of Kif18A inhibition in chromosomally unstable cancer cells.
Caption: Standard preclinical workflow for evaluating a novel Kif18A inhibitor.
Caption: The logical link between HGSOC genetics and Kif18A inhibitor sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuickresearch.com [kuickresearch.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. med.upenn.edu [med.upenn.edu]
Understanding Chromosomal Instability in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromosomal instability (CIN) is a hallmark of cancer, characterized by an increased rate of gain or loss of whole chromosomes or parts of chromosomes.[1][2] This ongoing process of karyotypic change fuels intratumor heterogeneity, drives tumor evolution, and is often associated with poor prognosis and therapeutic resistance.[3][4] This guide provides a comprehensive overview of the core mechanisms underlying CIN, detailed methodologies for its quantification, and a summary of its prevalence in various cancer types. The intricate signaling pathways that govern chromosomal stability and their deregulation in cancer are also elucidated through detailed diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target CIN in cancer.
Introduction to Chromosomal Instability
The vast majority of human cancers are characterized by aneuploidy, an abnormal number of chromosomes.[5] This state is often the result of a dynamic process known as chromosomal instability (CIN), which leads to continuous changes in the karyotype of a cancer cell population.[6] CIN can be broadly categorized into two types:
-
Numerical CIN (N-CIN): Involves the gain or loss of entire chromosomes during cell division.[3]
-
Structural CIN (S-CIN): Involves rearrangements of chromosomal structure, such as translocations, deletions, insertions, and amplifications.[3]
The persistent nature of CIN generates significant genetic diversity within a tumor, providing the raw material for natural selection to act upon.[3] This can lead to the emergence of aggressive, drug-resistant clones, posing a major challenge in cancer therapy.[4] Understanding the fundamental causes of CIN is therefore crucial for developing novel therapeutic strategies.
Core Mechanisms Driving Chromosomal Instability
The faithful segregation of chromosomes during mitosis is a highly regulated process. Errors in several key cellular mechanisms can disrupt this fidelity and lead to CIN.
Defective Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell enters anaphase.[7][8] When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key proteins for degradation to allow anaphase onset.[9][10] In many cancer cells, the SAC is weakened, allowing for premature anaphase entry despite the presence of improperly attached chromosomes, leading to chromosome mis-segregation.[7]
Signaling Pathway of the Spindle Assembly Checkpoint
Caption: Spindle Assembly Checkpoint (SAC) signaling cascade.
Centrosome Amplification
Centrosomes are the primary microtubule-organizing centers in animal cells and are crucial for the formation of a bipolar mitotic spindle.[8] Normal cells duplicate their centrosomes once per cell cycle, ensuring the formation of two spindle poles.[11] In many cancer cells, centrosome duplication is deregulated, leading to an excess number of centrosomes (centrosome amplification).[11][12] Cells with supernumerary centrosomes often form multipolar spindles, which can lead to massive chromosome mis-segregation and aneuploidy.[13]
The Centrosome Duplication Cycle
Caption: Key stages of the centrosome duplication cycle.
Defective DNA Damage Response (DDR)
The DNA Damage Response (DDR) is a network of signaling pathways that detects and repairs DNA damage, thereby safeguarding genomic integrity.[14][15] Key kinases in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated by DNA double-strand breaks and single-strand DNA, respectively.[16][17] Once activated, they trigger a cascade of phosphorylation events that lead to cell cycle arrest, DNA repair, or apoptosis.[18] In cancer, mutations in DDR genes can lead to an accumulation of DNA damage, which can result in structural chromosomal abnormalities.
DNA Damage Response Signaling
Caption: ATM and ATR signaling in the DNA Damage Response.
Telomere Dysfunction
Telomeres are protective caps at the ends of chromosomes that prevent them from being recognized as DNA breaks.[19] In the absence of sufficient telomerase activity, telomeres shorten with each cell division. Critically short telomeres can lead to the fusion of sister chromatids, creating a dicentric chromosome. During anaphase, the two centromeres are pulled to opposite poles, leading to a chromosomal bridge that eventually breaks. This initiates a Breakage-Fusion-Bridge (BFB) cycle, a potent driver of structural CIN.[1]
Quantitative Analysis of Chromosomal Instability in Cancer
The prevalence of aneuploidy is a defining feature of most cancers. Large-scale genomic studies, such as The Cancer Genome Atlas (TCGA), have provided a quantitative landscape of chromosomal alterations across various tumor types.[5][20]
| Cancer Type | Most Frequent Chromosome Arm Gains | Most Frequent Chromosome Arm Losses | Reference |
| Breast Invasive Carcinoma (BRCA) | 1q, 8q | 8p, 17p | [21] |
| Colon Adenocarcinoma (COAD) | 20q, 7p | 18q, 8p | [21] |
| Glioblastoma Multiforme (GBM) | 7p, 7q | 10p, 10q | [22] |
| Lung Squamous Cell Carcinoma (LUSC) | 3q, 5p | 3p, 5q | [5] |
| Ovarian Serous Cystadenocarcinoma (OV) | 3q, 8q | 17p, 17q | [23] |
Table 1: Frequency of Common Chromosome Arm Aneuploidies in Selected Cancers. Data compiled from The Cancer Genome Atlas (TCGA) analyses.[5][21][22][23]
In addition to static aneuploidy, the rate of chromosome mis-segregation can also be quantified in cancer cell lines.
| Cell Line | Cancer Type | Chromosome Mis-segregation Rate (per chromosome per mitosis) | Reference |
| HCT-116 | Colorectal Carcinoma | Low | [7] |
| HT-29 | Colorectal Carcinoma | High | [7] |
| MCF-7 | Breast Adenocarcinoma | ~0.5% | [24] |
| U2OS | Osteosarcoma | ~1% | [2] |
| Caco2 | Colorectal Adenocarcinoma | ~1% | [24] |
Table 2: Chromosome Mis-segregation Rates in Common Cancer Cell Lines. [2][7][24]
Experimental Protocols for Measuring Chromosomal Instability
A variety of techniques are employed to detect and quantify both numerical and structural CIN.
Fluorescence In Situ Hybridization (FISH)
FISH utilizes fluorescently labeled DNA probes that bind to specific chromosome regions, allowing for the visualization and enumeration of chromosomes or chromosomal segments in interphase or metaphase cells.[2][19]
Detailed Protocol for FISH:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Arrest cells in metaphase by treating with a mitotic inhibitor (e.g., colcemid) for several hours.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
-
Hypotonic Treatment and Fixation:
-
Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C to swell the cells.
-
Fix the cells by adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step several times.
-
-
Slide Preparation:
-
Drop the cell suspension onto clean, chilled microscope slides.
-
Age the slides by baking or air-drying.
-
-
Denaturation and Hybridization:
-
Denature the chromosomal DNA on the slide by immersing in a formamide solution at high temperature.
-
Apply the fluorescently labeled DNA probe to the slide, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at 37°C overnight to allow hybridization.
-
-
Washing and Counterstaining:
-
Wash the slides in a series of stringency washes to remove unbound probe.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Microscopy and Analysis:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
-
Capture images and analyze the number and location of the fluorescent signals in a large population of cells.
-
Experimental Workflow for FISH
Caption: A generalized workflow for Fluorescence In Situ Hybridization.
Karyotyping
Karyotyping is the process of pairing and ordering all the chromosomes of an organism, thus providing a genome-wide snapshot of an individual's chromosomes.[6][25] G-banding is the most common technique used to produce a visible karyotype by staining condensed chromosomes.[26]
Detailed Protocol for Karyotyping:
-
Sample Collection and Cell Culture:
-
Collect a sample of dividing cells (e.g., from a tumor biopsy or blood).
-
Culture the cells in appropriate media to stimulate cell division.
-
-
Mitotic Arrest:
-
Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.[27]
-
-
Harvesting and Hypotonic Treatment:
-
Harvest the cells and treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.[27]
-
-
Fixation:
-
Fix the cells with a mixture of methanol and acetic acid (Carnoy's fixative).[27]
-
-
Slide Preparation:
-
Drop the fixed cells onto a microscope slide and allow to air dry.[28]
-
-
Banding and Staining:
-
Treat the slides with trypsin to partially digest the chromosomal proteins.
-
Stain the chromosomes with Giemsa stain to produce characteristic light and dark bands.
-
-
Microscopy and Karyogram Generation:
-
Examine the metaphase spreads under a light microscope.
-
Capture images of well-spread chromosomes.
-
Arrange the chromosomes in homologous pairs in a standardized format (karyogram) for analysis of numerical and structural abnormalities.
-
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive method to measure DNA damage, cytostasis, and cytotoxicity.[29][30] Micronuclei are small, extranuclear bodies that contain whole chromosomes or chromosome fragments that were not incorporated into the daughter nuclei during mitosis.[31]
Detailed Protocol for CBMN Assay:
-
Cell Culture and Treatment:
-
Culture cells in appropriate media.
-
Expose cells to the test agent if assessing induced DNA damage.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.[3]
-
-
Harvesting and Slide Preparation:
-
Harvest the cells and prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.
-
-
Staining:
-
Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Scoring:
-
Under a microscope, score the frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells).
-
Other nuclear anomalies such as nucleoplasmic bridges and nuclear buds can also be scored.[3]
-
Conclusion and Future Directions
Chromosomal instability is a complex and multifaceted hallmark of cancer that plays a pivotal role in tumor initiation, progression, and the development of therapeutic resistance. The ongoing advances in genomic and single-cell analysis techniques are providing unprecedented insights into the prevalence and patterns of CIN across different cancer types. A deeper understanding of the molecular mechanisms that drive CIN is essential for the development of novel therapeutic strategies that can either exploit this instability to selectively kill cancer cells or aim to restore chromosomal stability. Future research will likely focus on identifying biomarkers that can predict a tumor's level of CIN and its response to CIN-targeted therapies, ultimately paving the way for more personalized and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Karyotypic Complexity and Chromosomal Instability of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic and Functional Approaches to Understanding Cancer Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Stable Karyotypes in Epithelial Cancer Cell Lines Despite High Rates of Ongoing Structural and Numerical Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.7. Cytokinesis-Block Micronucleus (CBMN) Cytome Assay [bio-protocol.org]
- 10. labcorp.com [labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cancercenter.com [cancercenter.com]
- 20. Genomic and Functional Approaches to Understanding Cancer Aneuploidy | NCI Genomic Data Commons [gdc.cancer.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Guidelines for flow cytometric analysis of DNA aneuploidy [jstage.jst.go.jp]
- 25. flinnsci.com [flinnsci.com]
- 26. karyotypinghub.com [karyotypinghub.com]
- 27. Cancer Cytogenetics: Methodology Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Cytokinesis-block micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ursi.org [ursi.org]
- 31. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Kif18A Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for inhibitors of Kinesin Family Member 18A (Kif18A), a promising target in oncology. Given that "Kif18A-IN-1" does not correspond to a publicly disclosed specific agent, this document synthesizes findings from multiple advanced preclinical Kif18A inhibitors to provide a representative profile. The data herein is intended to offer a deep insight into the mechanism of action, efficacy, and safety profile of targeting Kif18A in chromosomally unstable (CIN) cancers.
Core Mechanism of Action
Kif18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2][3] In cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A to manage the chaotic mitotic environment.[2][4][5] Inhibition of Kif18A's ATPase motor domain disrupts its function, leading to severe chromosome congression defects.[6] This triggers a prolonged activation of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic arrest and apoptotic cell death, preferentially in rapidly dividing, chromosomally unstable cancer cells.[1][4] This targeted approach spares healthy, chromosomally stable cells, suggesting a potentially wide therapeutic window.[2][4][7]
Data Presentation
The following tables summarize the quantitative preclinical data for representative, potent, and selective Kif18A inhibitors.
Table 1: In Vitro Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Selectivity Notes |
| Representative Inhibitor A | Kif18A | Biochemical ATPase | <10 | OVCAR-3 (CIN+) | <10 | >1000-fold selective over other mitotic kinesins.[8] |
| Representative Inhibitor B | Kif18A | Biochemical ATPase | 50-80 | HCT-116 (CIN-) | >1000 | Demonstrates significant selectivity for CIN-positive over CIN-negative cells.[8] |
| VLS-1272 | Kif18A | Enzymatic | - | Multiple | - | ATP non-competitive and highly selective for Kif18A over other kinesins.[6] |
| AM-Series Inhibitors | Kif18A | Motor Activity | - | HGSOC & TNBC lines | - | Selectively kill chromosomally unstable cancer cells.[2][4] |
| ISM9682 | Kif18A | - | - | Multiple CIN+ lines | Potent | Novel AI-generated macrocyclic structure.[9] |
Table 2: Pharmacokinetics
| Compound ID | Species | Route | Dosing | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Key Notes |
| Representative Inhibitor | Mouse | Oral | - | - | - | Favorable | Orally bioavailable in preclinical species.[7] |
| AM-5308 | Mouse | IP | 50 mg/kg | - | - | - | Higher exposure observed in tumor tissue relative to plasma.[2][4] |
| AM-1882 | Mouse | IP | 100 mg/kg | - | - | - | Similar exposure in tumor and plasma.[2][4] |
| VLS-1272 | - | Oral | - | - | - | Orally bioavailable | Optimized from a high-throughput screening hit.[6] |
| ISM9682 | Rodent/Non-rodent | Oral | High Doses | - | - | Favorable | Excellent in vitro ADMET profiles and good tolerability.[9] |
Table 3: In Vivo Efficacy
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| AM-9022 | JIMT-1 Xenograft | 30 & 100 mg/kg daily for 21 days | Significant (p ≤ 5.1 × 10−13) | Evidence of tumor regression (16% and 94% respectively) at well-tolerated doses.[4] |
| AM-5308 | OVCAR-3 Xenograft | 25 mg/kg daily for 18 days | Robust anti-cancer effects | Led to tumor regression.[2][4] |
| VLS-1272 | Xenografts | - | Substantial, dose-dependent | Inhibition of tumor growth with evidence of mitotic defects in the tumor.[6] |
| Representative Inhibitors | High-Grade Serous Ovarian & Triple-Negative Breast Cancer Models | - | Robust | Tumor regression observed at well-tolerated doses.[2][4][7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Kif18A Biochemical ATPase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Kif18A motor domain's ATPase activity.
-
Reagents: Recombinant human Kif18A motor domain, microtubules, ATP, and a malachite green-based phosphate detection reagent.
-
Procedure:
-
Kif18A protein is incubated with polymerized microtubules in assay buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is quenched, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green reagent, which forms a colored complex measured by absorbance.
-
-
Data Analysis: The absorbance readings are converted to percentage of inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of Kif18A inhibitors on cancer cell lines.
-
Cell Lines: A panel of CIN-positive (e.g., OVCAR-3, JIMT-1) and CIN-negative (e.g., HCT-116) cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the Kif18A inhibitor for a prolonged period (e.g., 72-120 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a Kif18A inhibitor in a murine model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., OVCAR-3).
-
Procedure:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The Kif18A inhibitor is administered daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring levels of the mitotic marker phospho-histone H3 (pH3) to confirm target engagement.[2][4]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Kif18A inhibition in CIN cancer cells versus normal cells.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for a novel Kif18A inhibitor.
Logical Relationship Diagram
Caption: Therapeutic rationale for targeting Kif18A in CIN-high cancers.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KIF18A | Insilico Medicine [insilico.com]
The KIF18A Pathway: A Technical Guide to its Role in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein belonging to the kinesin-8 subfamily.[1][2] In normal cellular function, KIF18A is a critical regulator of mitosis, primarily ensuring the precise alignment of chromosomes at the metaphase plate by managing microtubule dynamics.[3][4] Its expression is tightly controlled, peaking during the G2/M phase of the cell cycle.[5] However, in the context of oncology, KIF18A has emerged as a protein of significant interest. It is frequently overexpressed in a wide array of solid tumors, including breast, ovarian, lung, and hepatocellular carcinomas, and this overexpression often correlates with aggressive disease and poor patient prognosis.[3][6]
A key aspect of KIF18A's role in cancer is its link to chromosomal instability (CIN), a hallmark of many aggressive malignancies.[7][8] Tumors with high CIN exhibit a persistent mis-segregation of chromosomes during cell division. These cancer cells display a unique dependency on KIF18A to survive the chaotic mitotic environment they create, making KIF18A an attractive therapeutic target.[9][10] Targeting KIF18A offers a promising strategy to selectively induce cell death in cancer cells while sparing healthy, non-proliferating tissues where KIF18A expression is minimal.[3][9] This guide provides an in-depth overview of the KIF18A pathway, its role in tumorigenesis, quantitative data supporting its significance, and key experimental protocols for its study.
The KIF18A Signaling Pathway and its Role in Mitosis
KIF18A's canonical function is to act as a molecular brake on microtubule growth. It translocates to the plus-ends of kinetochore-microtubules, where it suppresses their dynamics, a process crucial for reducing the oscillations of chromosomes and facilitating their stable alignment at the metaphase plate.[2][10][11] This precise control is essential for the proper activation of the Spindle Assembly Checkpoint (SAC) and ensures accurate chromosome segregation into daughter cells.[4][10]
In the context of cancer, the signaling pathways that regulate KIF18A and the downstream consequences of its overexpression are areas of active investigation.
Upstream Regulation: Recent studies have begun to elucidate the upstream regulators of KIF18A expression.
-
JNK1/c-Jun Pathway: In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to directly activate KIF18A expression.[12][13] JNK1 phosphorylates the transcription factor c-Jun, which then binds to the KIF18A promoter to drive its transcription.[12][13]
-
E2F Transcription Factors: In hepatocellular carcinoma, E2F activation during tumor progression leads to the transcription of KIF18A, promoting the survival of chromosomally unstable tumor cells.[14]
Downstream Effects in Cancer: Overexpression of KIF18A in cancer cells leads to several pro-tumorigenic outcomes:
-
Enhanced Proliferation: By facilitating mitotic progression, KIF18A supports the rapid cell division characteristic of cancer.[15][16] It has been shown to upregulate key cell cycle proteins like MAD2 and the CDK1/CyclinB1 complex.[16]
-
Increased Invasion and Metastasis: KIF18A has been implicated in promoting cancer cell migration and invasion.[6][15] This can occur through the activation of pathways such as PI3K/Akt and by increasing the expression of matrix metalloproteinases (MMPs) like MMP-7 and MMP-9.[15][17][18] In hepatocellular carcinoma, KIF18A-driven metastasis is linked to the activation of SMAD2/3 signaling.[16]
-
Resistance to Anoikis: KIF18A helps tumor cells survive detachment from the extracellular matrix, a critical step in metastasis.[14][15]
KIF18A's Essential Role in Chromosomally Unstable (CIN) Tumors
Chromosomal instability (CIN) is a condition where cancer cells persistently gain or lose whole chromosomes or large fractions of chromosomes during mitosis.[7][8] This creates a state of high aneuploidy. While this genetic chaos can drive tumor evolution, it also places immense stress on the mitotic machinery. CIN tumors are uniquely vulnerable to the disruption of mitotic processes, and they exhibit a strong dependence on proteins like KIF18A to complete cell division successfully.[10][19]
Loss of KIF18A function in CIN-high cells, but not in normal diploid cells, leads to severe mitotic defects, including chromosome congression failure, multipolar spindle formation, prolonged mitotic arrest, and ultimately, apoptotic cell death.[7][11] This selective lethality forms the basis of the therapeutic strategy for KIF18A inhibition.
Quantitative Analysis of KIF18A in Cancer
The significance of KIF18A in tumorigenesis is underscored by extensive quantitative data from pan-cancer analyses and specific tumor studies.
Table 1: KIF18A Expression and Prognostic Value in Various Cancers
This table summarizes findings on KIF18A mRNA and protein expression levels in tumor tissues compared to normal tissues and its correlation with patient survival outcomes.
| Cancer Type | Expression Status in Tumor vs. Normal | Correlation with Poor Prognosis (OS, DSS, PFI) | Reference(s) |
| Pan-Cancer Analysis | Upregulated in 27 different tumor types | Significant for ACC, KIRC, KIRP, LGG, LIHC, LUAD, PAAD | [6][20] |
| Breast Cancer (BRCA) | Overexpressed | Correlates with advanced grade, metastasis, and poor survival | [6][15] |
| Hepatocellular Carcinoma (LIHC) | Significantly Overexpressed | Independent prognostic factor for poor OS and DFS | [6][16][17] |
| Lung Adenocarcinoma (LUAD) | Significantly Overexpressed | Correlates with tumor size, clinical stage, and poor prognosis | [6][21] |
| Ovarian Cancer (OV) | Overexpressed (especially in HGSOC) | Associated with aggressive disease | [3][7] |
| Pancreatic Cancer (PAAD) | Overexpressed | Independent prognostic factor for poor survival | [6] |
| Clear Cell Renal Carcinoma (ccRCC) | Significantly Upregulated | Correlates with tumor stage, grade, and metastasis | [22] |
| Colorectal Cancer (COAD) | Overexpressed | Associated with tumor progression | [6] |
| Glioblastoma & Glioma (GBM, LGG) | Overexpressed | Associated with poor survival | [3][6] |
| Cervical Cancer (CESC) | Overexpressed | Associated with tumorigenesis | [12] |
OS: Overall Survival; DSS: Disease-Specific Survival; PFI: Progression-Free Interval; ACC: Adrenocortical carcinoma; KIRC: Kidney renal clear cell carcinoma; KIRP: Kidney renal papillary cell carcinoma; LGG: Brain Lower Grade Glioma; HGSOC: High-Grade Serous Ovarian Cancer.
Therapeutic Targeting of KIF18A
The selective dependency of CIN tumors on KIF18A makes it a high-value therapeutic target. Small molecule inhibitors have been developed to specifically block the ATPase activity of KIF18A, which is essential for its motor function.[19][23]
Mechanism of Action: KIF18A inhibitors prevent the protein from hydrolyzing ATP, which stalls its movement along microtubules.[19] This functional inactivation phenocopies a genetic knockdown of KIF18A, leading to a failure to control chromosome oscillations, severe chromosome misalignment, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and subsequent apoptosis in sensitive cancer cells.[4][7]
Table 2: Preclinical Data for Select KIF18A Inhibitors
This table presents quantitative data on the potency and efficacy of KIF18A inhibitors from preclinical studies.
| Inhibitor | Target | IC50 (ATPase Assay) | Anti-proliferative IC50 (Cell Line) | Key In Vivo Findings | Reference(s) |
| Sovilnesib (AMG650) | KIF18A | Potent inhibitor (IC50 in low nM range) | Enriched sensitivity in CIN-high HGSOC & TNBC cell lines | Robust anti-cancer effects and tumor regression in HGSOC and TNBC mouse models at well-tolerated doses. | [3][7][8] |
| ATX020 | KIF18A | 14.5 nM | 53.3 nM (OVCAR-3) | Robust induction of apoptosis and mitotic arrest in sensitive cell lines. | [19] |
| Compound 3 | KIF18A | 8.2 nM | - | Causes mitotic arrest and multipolar spindles in CIN+ breast and colorectal cancer cells. | [24] |
| ATX-295 | KIF18A | N/A | N/A | Selective, dose-dependent tumor growth inhibition in preclinical ovarian and TNBC models. Currently in Phase I/II trials. | [25][26] |
HGSOC: High-Grade Serous Ovarian Cancer; TNBC: Triple-Negative Breast Cancer.
Key Experimental Methodologies
Studying the KIF18A pathway requires a combination of molecular biology, cell biology, and in vivo techniques. Below are detailed protocols for commonly cited experiments.
KIF18A Knockdown via RNA Interference (siRNA)
This protocol is used to transiently reduce the expression of KIF18A to study its functional role in cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, OVCAR-3, MDA-MB-231) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a validated KIF18A-targeting siRNA (e.g., Thermo Fisher Silencer Select s37882) and a non-targeting control (NTC) siRNA into serum-free media.[23] In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Downstream Analysis: Harvest cells for analysis.
-
Western Blot/qPCR: To confirm knockdown efficiency.
-
Cell Viability/Proliferation Assays: To assess the effect on cell growth.
-
Immunofluorescence: To observe mitotic phenotypes (e.g., spindle morphology, chromosome alignment).
-
Immunohistochemistry (IHC) for KIF18A Protein Expression
IHC is used to visualize the expression and localization of KIF18A protein in formalin-fixed, paraffin-embedded (FFPE) tumor and normal tissues.[6]
Methodology:
-
Deparaffinization and Rehydration: Immerse tissue slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for KIF18A overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides and apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Scoring: Analyze slides under a microscope. A semi-quantitative scoring method (e.g., H-score) is often used, considering both the intensity of staining and the percentage of positive cells.[6]
In Vivo Xenograft Tumor Model
This model is used to assess the effect of KIF18A inhibition or knockdown on tumor growth in a living organism.[15][17]
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HepG2, MDA-MB-231) that have been engineered to have stable KIF18A knockdown (shRNA) or control cells.[15]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Cell Implantation: Harvest and resuspend cells in a sterile solution (e.g., PBS or Matrigel). Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
For Inhibitor Studies: Once tumors reach a certain size (e.g., 100-200 mm³), randomize mice into vehicle control and KIF18A inhibitor treatment groups. Administer the compound as determined by pharmacokinetic studies (e.g., oral gavage daily).[7]
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Analysis: Analyze tumor tissue via IHC or Western blot to confirm target engagement and downstream effects.
Conclusion
The KIF18A pathway represents a critical node in the proliferation and survival of a significant subset of human cancers, particularly those defined by chromosomal instability. Its overexpression is a reliable indicator of poor prognosis across numerous tumor types. The selective lethality induced by KIF18A inhibition in CIN-high cancer cells provides a clear and compelling rationale for its development as a therapeutic target. With several small molecule inhibitors like Sovilnesib and ATX-295 advancing through clinical trials, targeting the KIF18A-dependency of tumors holds the potential to become a valuable new strategy in precision oncology.[3][25] Further research into the intricate upstream and downstream signaling of KIF18A will continue to refine our understanding and unlock the full therapeutic potential of modulating this key mitotic kinesin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. embopress.org [embopress.org]
- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 20. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinesin Family Member 18A (KIF18A) Contributes to the Proliferation, Migration, and Invasion of Lung Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated expression of KIF18A enhances cell proliferation and predicts poor survival in human clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
- 26. accenttx.com [accenttx.com]
The Therapeutic Potential of KIF18A Inhibition: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of KIF18A inhibition as a promising therapeutic strategy, particularly for cancers characterized by chromosomal instability. KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes during mitosis. Its overexpression in numerous cancers and its essential role in the viability of aneuploid cells present a compelling therapeutic window for targeted cancer therapy. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and key experimental methodologies related to the inhibition of KIF18A.
Introduction: KIF18A as a Novel Anticancer Target
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that utilizes ATP hydrolysis to move along microtubules.[1][2] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, thereby ensuring the proper congression of chromosomes at the metaphase plate.[1][2][3][4] Elevated expression of KIF18A has been observed in a variety of solid tumors, including breast, ovarian, lung, and colorectal cancers, and is often associated with tumor aggressiveness and poor prognosis.[1][3][5][6]
A key breakthrough in the field was the discovery that cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A for their survival.[1][5][7][8][9][10][11] Normal, diploid cells, in contrast, can tolerate the loss of KIF18A function, suggesting that inhibitors of this motor protein could selectively target cancer cells while sparing healthy tissues.[1][4][8][9] This selective vulnerability makes KIF18A an attractive target for the development of novel anticancer therapeutics.[12]
Mechanism of Action: Disrupting Mitosis in Aneuploid Cells
The therapeutic rationale for targeting KIF18A lies in its essential role in managing the mitotic stress associated with CIN. In chromosomally unstable cancer cells, the persistent mis-segregation of chromosomes creates a state of aneuploidy. These cells rely on proteins like KIF18A to navigate mitosis and continue proliferating.
Inhibition of KIF18A's motor activity disrupts the delicate balance of microtubule dynamics at the kinetochore.[1][8] This leads to several distinct cellular consequences:
-
Defective Chromosome Congression: KIF18A inhibitors prevent the proper alignment of chromosomes at the metaphase plate.[13]
-
Spindle Assembly Checkpoint (SAC) Activation: The failure of chromosomes to align properly triggers a prolonged activation of the SAC, a critical cell cycle surveillance mechanism.[5][14]
-
Mitotic Arrest and Cell Death: Sustained mitotic arrest ultimately leads to apoptotic cell death.[13][14][15]
This mechanism of selectively inducing cell death in rapidly dividing, chromosomally unstable cancer cells distinguishes KIF18A inhibitors from traditional anti-mitotic agents, which often have significant toxicity in healthy proliferating cells.[5][7][14]
Below is a diagram illustrating the proposed signaling pathway of KIF18A inhibition leading to cancer cell death.
Figure 1: Signaling pathway of KIF18A inhibition leading to apoptosis in cancer cells.
Preclinical Data on KIF18A Inhibitors
Several small molecule inhibitors of KIF18A have been developed and have demonstrated promising preclinical activity. These compounds are typically potent, selective, and some are orally bioavailable.[4][13] Preclinical studies have consistently shown that KIF18A inhibition leads to dose-dependent tumor growth inhibition and, in some cases, tumor regression in various xenograft models of human cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[5][6][7][9]
Quantitative Data on Select KIF18A Inhibitors
The following table summarizes publicly available quantitative data for some of the KIF18A inhibitors currently in development.
| Inhibitor Name | Target | IC50 | Cell Potency | Key Findings | Reference(s) |
| Sovilnesib (AMG650) | KIF18A | Not specified | Not specified | Demonstrates robust anti-cancer activity and durable tumor regressions in ovarian and breast tumor models. Shows enhanced activity in combination with PARP inhibitors. | |
| VLS-1488 | KIF18A | Not specified | Not specified | A novel, internally-developed KIF18A inhibitor by Volastra Therapeutics. | |
| AM-1882 | KIF18A | Not specified | Low double-digit nanomolar range in sensitive cell lines | Induces robust pharmacodynamic response and tumor regressions in HGSOC xenograft models. Synergistic with PARP inhibitor olaparib in BRCA1-deficient cell lines. | [6] |
| ATX020 | KIF18A | 14.5 nM (ATPase activity) | Not specified | Induces apoptosis and mitotic arrest in sensitive cell lines. | [15] |
| VLS-1272 | KIF18A | Sub-nM | Not specified | Orally bioavailable, potent, and highly selective. Demonstrates dose-dependent inhibition of tumor growth in xenograft models. | [4][16] |
| Compound 3 | KIF18A | Not specified | Not specified | Reduces proliferation of chromosomally unstable cells in a dose-dependent manner. | [8][17] |
| Compounds 23 & 24 | KIF18A | Not specified | Not specified | Cause significant and sustained mitotic arrest in vivo, leading to cell death. | [18] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of KIF18A inhibitors.
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by KIF18A in the presence of microtubules. A common method is the enzyme-linked inorganic phosphate assay.[19]
Materials:
-
Purified recombinant human KIF18A motor domain
-
Taxol-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., malachite green-based)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A enzyme.
-
Add test compounds at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of Pi generated using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
These assays assess the effect of KIF18A inhibitors on the growth and survival of cancer cell lines.
Principle: Cell viability can be measured using various methods, such as quantifying ATP levels (e.g., CellTiter-Glo®) or measuring metabolic activity (e.g., MTT or resazurin reduction).
Materials:
-
Cancer cell lines (e.g., OVCAR-3, BT-549) and normal control cell lines (e.g., HMEC)
-
Cell culture medium and supplements
-
Test compounds
-
96-well or 384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in microplates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
In Vivo Xenograft Tumor Models
Animal models are crucial for evaluating the in vivo efficacy and tolerability of KIF18A inhibitors.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell lines (e.g., OVCAR-3, patient-derived xenografts)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired schedule and dose.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel KIF18A inhibitor.
Figure 2: General experimental workflow for KIF18A inhibitor preclinical development.
Future Directions and Clinical Perspective
The selective targeting of KIF18A in chromosomally unstable cancers represents a significant advancement in precision oncology.[12] Several KIF18A inhibitors, such as sovilnesib and VLS-1488, are currently advancing into clinical development. The initial phase of clinical trials will be crucial for establishing the safety, tolerability, and recommended Phase 2 dose of these novel agents.[3]
Future research will likely focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to KIF18A inhibition will be critical for clinical success. Aneuploidy and specific gene expression signatures are promising candidates.[20]
-
Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anticancer agents, such as PARP inhibitors, could further enhance their therapeutic efficacy.[6]
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to KIF18A inhibition will be important for developing strategies to overcome them.
Conclusion
Inhibition of KIF18A has emerged as a highly promising therapeutic strategy for the treatment of cancers characterized by chromosomal instability. The selective dependence of these cancer cells on KIF18A for survival provides a clear therapeutic window, and preclinical data for several small molecule inhibitors have demonstrated potent and selective anti-tumor activity. As these novel agents progress through clinical trials, they hold the potential to offer a new, targeted treatment option for patients with aggressive and difficult-to-treat cancers. This technical guide provides a foundational understanding for researchers and drug developers poised to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. volastratx.com [volastratx.com]
- 10. bioquicknews.com [bioquicknews.com]
- 11. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuickresearch.com [kuickresearch.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 15. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Relevance of aneuploidy for cancer therapies targeting the spindle assembly checkpoint and KIF18A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Kif18A-IN-1: Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, storage, and application of Kif18A-IN-1, a potent and selective inhibitor of the mitotic kinesin Kif18A, for in vitro cell culture experiments. The provided protocols and data are intended to assist in the successful design and execution of studies investigating the role of Kif18A in cell division and its potential as a therapeutic target in oncology.
Introduction
Kif18A is a plus-end directed motor protein of the kinesin-8 family that plays a critical role in mitosis. It functions to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate.[1][2][3] Inhibition of Kif18A disrupts this process, leading to mitotic arrest and subsequent cell death, particularly in cells exhibiting chromosomal instability (CIN), a common hallmark of cancer.[2][4][5] this compound is a small molecule inhibitor that targets the ATPase activity of Kif18A, making it a valuable tool for studying mitotic mechanisms and a promising candidate for cancer therapy.[4][6]
Chemical Properties and Solubility
This compound is readily soluble in dimethyl sulfoxide (DMSO), the recommended solvent for preparing stock solutions for cell culture applications.
| Parameter | Value | Notes |
| Molecular Weight | 576.77 g/mol | |
| Solubility in DMSO | 100 mg/mL (173.38 mM) | Ultrasonic treatment and warming to 37°C can aid in dissolution.[7] |
| Appearance | Crystalline solid |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity and ensuring experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Amount: Determine the desired stock solution concentration (e.g., 10 mM or 20 mM). Use the following formula to calculate the required mass of this compound: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution or warm it to 37°C to facilitate dissolution.[7]
-
-
Aliquoting and Storage:
| Storage Temperature | Duration |
| -20°C | Up to 1 month[7][8] |
| -80°C | Up to 6 months[7][8] |
Experimental Protocols
The following is a general protocol for treating cultured cells with this compound. Optimal conditions, including cell seeding density, inhibitor concentration, and treatment duration, should be determined empirically for each cell line and experimental setup.
Cell Proliferation Assay
This protocol outlines a typical experiment to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-157)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent), if applicable.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Reported IC50 (after 5 days) |
| MDA-MB-157 | 5.09 nM[8] |
| OVCAR-8 | 12.4 nM[8] |
| HCC-1806 | 6.11 nM[8] |
| HeLa | 20.9 nM[8] |
| OVCAR-3 | 10.3 nM[8] |
Visualizations
Kif18A Signaling Pathway in Mitosis
Caption: Kif18A's role in mitosis and its inhibition.
Experimental Workflow for this compound in Cell Culture
Caption: Workflow for this compound cell culture experiments.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kif18A-IN-1 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for determining the in vitro efficacy of the KIF18A inhibitor, Kif18A-IN-1, through cell viability assays. The information is intended for professionals in cancer research and drug development.
Introduction
KIF18A, a mitotic kinesin, plays a crucial role in regulating chromosome alignment during cell division.[1][2] Its inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[2][3] this compound is a small molecule inhibitor of KIF18A that has demonstrated potent anti-proliferative activity in various cancer cell lines.[4] This document outlines the protocols for assessing the cytotoxic effects of this compound using common in vitro cell viability assays.
Mechanism of Action
KIF18A inhibitors, including this compound, disrupt the normal function of the KIF18A motor protein. This interference leads to improper chromosome alignment, prolonged mitotic arrest, and activation of the spindle assembly checkpoint.[5] Ultimately, this sustained mitotic arrest triggers apoptosis (programmed cell death) in rapidly dividing cancer cells, particularly those with high levels of chromosomal instability.[2][3]
Signaling Pathways
KIF18A has been shown to influence key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and JNK/c-Jun pathways.
-
PI3K/Akt Pathway: KIF18A can promote tumor growth by activating the PI3K/Akt signaling pathway.[6] Inhibition of KIF18A can lead to the downregulation of this pathway, thereby reducing cell proliferation and survival.[7]
-
JNK/c-Jun Pathway: The JNK/c-Jun pathway can activate the expression of KIF18A, which is essential for the growth of certain cancer cells.[8][9] Targeting this axis represents a potential therapeutic strategy.[8][9]
KIF18A Signaling Pathways
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5 days | 5.09 |
| OVCAR-8 | Ovarian Cancer | 5 days | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 5 days | 6.11 |
| HeLa | Cervical Cancer | 5 days | 20.9 |
| OVCAR-3 | Ovarian Cancer | 5 days | 10.3 |
Data sourced from MedChemExpress and other publications.
Experimental Protocols
Two common and effective methods for assessing cell viability in response to this compound treatment are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[10]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Experimental Workflow:
CellTiter-Glo® Assay Workflow
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11] e. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for KIF18A-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment during mitosis.[1][2] In chromosomally unstable (CIN) cancer cells, which are highly dependent on proper chromosome segregation for survival, KIF18A has emerged as a promising therapeutic target.[3][4] Inhibition of KIF18A leads to mitotic defects, such as chromosome congression failure and mitotic arrest, ultimately resulting in cancer cell death.[2][5] KIF18A inhibitors have been shown to selectively target and kill cancer cells with high CIN while having minimal effects on normal, healthy cells.[3][6]
Kif18A-IN-1 is a potent and selective inhibitor of KIF18A.[7] Preclinical studies with various KIF18A inhibitors have demonstrated significant anti-tumor activity in xenograft mouse models of various cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3][8] These inhibitors are often orally bioavailable and well-tolerated in preclinical models, showing robust tumor regression.[8][9] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model, based on available data for potent and selective KIF18A inhibitors.
Data Presentation
Disclaimer: The following in vivo efficacy data is based on published results for potent and selective KIF18A inhibitors analogous to this compound, as specific in vivo data for this compound is not publicly available. These values should be used as a reference, and specific experimental parameters for this compound may require optimization.
Table 1: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Efficacy | Reference |
| AM-1882 | High-Grade Serous Ovarian Cancer | OVCAR-3 CDX | 100 mg/kg, i.p., daily for 18 days | Tumor Growth Inhibition | [10] |
| AM-5308 | High-Grade Serous Ovarian Cancer | OVCAR-3 CDX | 25 mg/kg, i.p., daily for 18 days | Tumor Growth Inhibition | [10] |
| AM-9022 | Triple-Negative Breast Cancer | JIMT-1 CDX | 30 and 100 mg/kg, daily for 21 days | 16% and 94% Tumor Regression, respectively | [3] |
| IAM-K1 | Ovarian Cancer | OVCAR-3 Xenograft | Repeat oral dosing | Durable Tumor Regression | [6] |
| VLS-1272 | Not Specified | Tumor Xenografts | Not Specified | Dose-dependent inhibition of tumor growth | [5] |
Table 2: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Data from MedChemExpress product page for this compound.[7]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line with high chromosomal instability (e.g., OVCAR-3, JIMT-1)
-
Female immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or BALB/c nude), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
27-30 gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical clippers
-
Disinfectant (e.g., 70% ethanol)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL. A typical injection volume is 100-200 µL, containing 5-10 million cells.
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair on the right flank of the mouse and disinfect the area with 70% ethanol.
-
Gently lift the skin on the flank and subcutaneously inject the cell suspension using a 27-30 gauge needle.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring the mice for tumor formation 3-5 days after implantation.
-
Measure the tumor volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model
This protocol provides a general guideline for the administration of this compound. The exact dosage, vehicle, and administration route should be optimized based on the specific experimental design and the pharmacokinetic properties of the compound.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral administration; DMSO/PEG/saline for intraperitoneal injection)
-
Dosing needles (oral gavage or appropriate gauge for injection)
-
Syringes
-
Balance for weighing mice
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the dosing solution in the chosen vehicle. Sonication or gentle heating may be required to fully dissolve the compound. Prepare a fresh solution for each day of dosing.
-
-
Dosing Administration:
-
Weigh each mouse before dosing to determine the exact volume to be administered.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection). A typical dosing volume for oral gavage is 10 mL/kg.
-
Administer an equal volume of the vehicle to the control group.
-
Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Measure tumor volumes 2-3 times per week.
-
Record the body weight of each mouse at the time of tumor measurement.
-
-
Endpoint:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the mice in the treatment group show signs of significant toxicity.
-
At the endpoint, mice are euthanized according to approved institutional protocols. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, or pharmacokinetic analysis).
-
Mandatory Visualization
Caption: KIF18A signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kif18A-IN-1 in Mitotic Arrest Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a plus-end directed motor protein of the kinesin-8 family, plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its function is essential for proper chromosome segregation and overall genomic stability. In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A to manage the increased burden of chromosome segregation. Kif18A-IN-1 is a potent and selective small-molecule inhibitor of the Kif18A motor protein. By inhibiting Kif18A's ATPase activity, this compound disrupts chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and eventual apoptosis in sensitive cancer cell lines.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound to induce mitotic arrest and for the subsequent analysis of key mitotic arrest markers by Western blot.
Mechanism of Action
Kif18A modulates microtubule dynamics at the plus ends, which is critical for dampening chromosome oscillations and ensuring their stable alignment at the cell's equator. Inhibition of Kif18A by this compound leads to improper chromosome alignment, which in turn activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This prolonged activation of the SAC results in a discernible mitotic arrest, characterized by the accumulation of proteins that are typically degraded at the metaphase-to-anaphase transition.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Kif18A, leading to mitotic arrest.
Caption: Workflow for analyzing mitotic markers after this compound treatment.
Data Presentation
Treatment of sensitive cancer cell lines with this compound results in a time- and dose-dependent increase in the levels of key mitotic arrest markers. The table below summarizes the expected quantitative changes in protein expression levels as determined by Western blot analysis.
| Mitotic Arrest Marker | Function | Expected Change with this compound | Fold Change (vs. Control) |
| Cyclin B1 | Regulatory subunit of CDK1, essential for entry into mitosis. | Accumulation | 3 - 5 fold increase |
| Securin | Inhibitor of Separase; its degradation is required for sister chromatid separation. | Accumulation | 2 - 4 fold increase |
| Phospho-Histone H3 (Ser10) | A hallmark of condensed chromatin during mitosis. | Increased Phosphorylation | 5 - 10 fold increase |
Note: The fold changes are representative and may vary depending on the cell line, concentration of this compound, and duration of treatment.
Experimental Protocols
This section provides a detailed methodology for the treatment of cancer cells with this compound and subsequent Western blot analysis of mitotic arrest markers. OVCAR-3, a human ovarian cancer cell line known to be sensitive to KIF18A inhibition, is used as an example.[1]
1. Cell Culture and Treatment
-
Cell Line: OVCAR-3 (or other sensitive cell lines such as HeLa or MDA-MB-157).[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., a starting concentration of 20 nM, based on reported IC50 values) for various time points (e.g., 8, 16, 24 hours).[5][6]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
2. Cell Lysate Preparation
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
-
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
4. Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-15% Mini-PROTEAN TGX Precast Protein Gel (or other appropriate polyacrylamide gel).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Cyclin B1 (1:1000 dilution)
-
Anti-Securin (1:1000 dilution)
-
Anti-Phospho-Histone H3 (Ser10) (1:1000 dilution)
-
Anti-β-Actin or Anti-GAPDH (1:5000 dilution) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (1:5000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Conclusion
The protocol outlined in these application notes provides a robust framework for investigating the effects of this compound on mitotic arrest in cancer cells. By analyzing the expression and phosphorylation status of key mitotic markers—Cyclin B1, Securin, and Phospho-Histone H3 (Ser10)—researchers can effectively characterize the cellular response to Kif18A inhibition. This methodology is valuable for both basic research into cell cycle regulation and for the preclinical development of Kif18A inhibitors as potential anti-cancer therapeutics.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindle Defects Induced by Kif18A-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for regulating chromosome alignment and mitotic spindle dynamics during cell division.[1] Its role in dampening chromosome oscillations at the metaphase plate makes it a critical component of the mitotic machinery, particularly in chromosomally unstable (CIN) cancer cells which are highly dependent on it for accurate chromosome segregation.[2][3] Kif18A-IN-1 is a small molecule inhibitor that targets the ATPase activity of KIF18A. Inhibition of KIF18A disrupts chromosome congression, leading to mitotic arrest and apoptosis, making it a promising therapeutic target in oncology.[4][5] These application notes provide a detailed protocol for using immunofluorescence staining to visualize and quantify mitotic spindle defects in cancer cells treated with this compound.
Principle of the Assay
This protocol outlines the use of indirect immunofluorescence to assess the phenotypic consequences of KIF18A inhibition. Cultured cells are treated with this compound to induce mitotic defects. The cells are then fixed and permeabilized to preserve cellular structure and allow antibody access. Specific primary antibodies are used to label key mitotic structures: anti-α-tubulin for mitotic spindle microtubules and anti-pericentrin or anti-γ-tubulin for centrosomes. DNA is counterstained with DAPI to visualize chromosomes. High-resolution imaging via confocal microscopy allows for the qualitative and quantitative analysis of various mitotic parameters, including chromosome alignment, spindle morphology, and centrosome positioning. The resulting data provides insight into the mechanism of action of KIF18A inhibitors and their efficacy in disrupting mitosis.
Signaling Pathway and Mechanism of Action
Experimental Workflow
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: OVCAR-3 (high-aneuploidy ovarian cancer cell line) or other CIN-high cancer cell line.[2]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Coverslips: 12 mm round, sterile, glass.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative: Ice-cold Methanol (-20°C).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST).
-
Primary Antibodies:
-
Mouse anti-α-tubulin (e.g., Sigma-Aldrich, T9026)
-
Rabbit anti-pericentrin (e.g., Abcam, ab4448)
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG (H+L), Alexa Fluor 488
-
Goat anti-Rabbit IgG (H+L), Alexa Fluor 594
-
-
DNA Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
Procedure
1. Cell Culture and Treatment 1.1. Sterilize glass coverslips by dipping in ethanol and flaming, or by autoclaving. Place one sterile coverslip in each well of a 24-well plate. 1.2. Seed OVCAR-3 cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours. 1.3. Culture cells for 24 hours at 37°C in a 5% CO₂ incubator. 1.4. Prepare serial dilutions of this compound in culture medium. A typical concentration range is 10 nM to 1 µM.[2][4] Include a DMSO-only vehicle control. 1.5. Replace the medium in each well with the this compound dilutions or vehicle control. Incubate for 16-24 hours. This duration is often sufficient to enrich for cells in mitosis.
2. Immunofluorescence Staining 2.1. Fixation: 2.1.1. Aspirate the culture medium and gently wash the cells twice with PBS. 2.1.2. Aspirate the PBS and add 1 mL of ice-cold methanol to each well. 2.1.3. Incubate at -20°C for 10 minutes. This step fixes the cells and permeabilizes the membranes. 2.2. Blocking: 2.2.1. Aspirate the methanol and wash the coverslips three times with PBS for 5 minutes each. 2.2.2. Add 500 µL of Blocking Buffer (5% BSA in PBST) to each well. 2.2.3. Incubate for 1 hour at room temperature to reduce non-specific antibody binding. 2.3. Primary Antibody Incubation: 2.3.1. Dilute primary antibodies in Blocking Buffer (e.g., anti-α-tubulin 1:1000, anti-pericentrin 1:500). 2.3.2. Aspirate the blocking buffer. Add 200 µL of the primary antibody solution to each coverslip. 2.3.3. Incubate overnight at 4°C in a humidified chamber. 2.4. Secondary Antibody Incubation: 2.4.1. Wash the coverslips three times with PBST for 5 minutes each. 2.4.2. Dilute fluorescently labeled secondary antibodies in Blocking Buffer (e.g., Alexa Fluor 488 anti-mouse 1:1000, Alexa Fluor 594 anti-rabbit 1:1000). Protect from light from this step onwards. 2.4.3. Aspirate the wash buffer and add 200 µL of the secondary antibody solution to each coverslip. 2.4.4. Incubate for 1 hour at room temperature in the dark. 2.5. DNA Staining and Mounting: 2.5.1. Wash the coverslips three times with PBST for 5 minutes each. 2.5.2. Add 500 µL of DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature. 2.5.3. Wash once with PBS. 2.5.4. Using fine-tipped forceps, carefully remove the coverslips from the wells and wick away excess PBS with a lab wipe. 2.5.5. Place a small drop of anti-fade mounting medium onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop. 2.5.6. Seal the edges with clear nail polish and allow to dry. Store slides at 4°C in the dark.
3. Image Acquisition and Analysis 3.1. Microscopy: 3.1.1. Use a laser-scanning confocal microscope equipped with appropriate lasers (e.g., 405, 488, 561 nm). 3.1.2. Use a 60x or 100x oil-immersion objective to acquire high-resolution images. 3.1.3. For each field of view, acquire a Z-stack of images (e.g., 0.5 µm step size) to capture the entire volume of the mitotic spindle.[6] 3.1.4. Capture images of at least 100 mitotic cells per condition for robust quantitative analysis. 3.2. Quantitative Analysis: 3.2.1. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify mitotic defects.[7] 3.2.2. Chromosome Congression: Score mitotic cells for proper alignment of chromosomes at the metaphase plate. Misaligned cells will show chromosomes scattered along the spindle.[8] 3.2.3. Spindle Length: Measure the pole-to-pole distance using the pericentrin/γ-tubulin signal to define the spindle poles.[9] 3.2.4. Mitotic Index: Count the total number of cells (DAPI) and the number of mitotic cells (condensed chromosomes, visible spindle). An increase in the mitotic index suggests mitotic arrest.[2] 3.2.5. Micronuclei Formation: In a separate analysis of interphase cells, count the percentage of cells containing small, extra-nuclear DNA bodies, which result from chromosome mis-segregation.[10]
Expected Results and Data Analysis
Treatment with this compound is expected to induce a dose-dependent increase in mitotic defects.
Qualitative Observations:
-
Control (DMSO): Cells in metaphase should display a well-formed bipolar spindle with chromosomes tightly congressed at the metaphase plate.
-
This compound Treated: Treated cells are expected to show a high frequency of mitotic abnormalities, including:
Quantitative Data Summary:
The following tables present example data from a hypothetical experiment.
Table 1: Quantification of Mitotic Phenotypes
| Treatment Concentration | % Cells with Misaligned Chromosomes (±SD) | Average Spindle Length (µm) (±SD) | % Mitotic Index (±SD) |
| Vehicle (DMSO) | 5.2 ± 1.5 | 10.3 ± 0.8 | 4.1 ± 0.9 |
| 10 nM this compound | 25.8 ± 3.1 | 11.5 ± 1.1 | 8.9 ± 1.3 |
| 50 nM this compound | 68.3 ± 5.5 | 14.2 ± 1.4 | 25.4 ± 2.8 |
| 200 nM this compound | 85.1 ± 4.9 | 15.8 ± 1.6 | 31.7 ± 3.2 |
Table 2: Analysis of Post-Mitotic Errors
| Treatment Concentration | % Cells with Micronuclei (±SD) |
| Vehicle (DMSO) | 2.1 ± 0.7 |
| 10 nM this compound | 8.5 ± 1.9 |
| 50 nM this compound | 22.4 ± 3.6 |
| 200 nM this compound | 35.6 ± 4.1 |
Logical Relationship Diagram
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 8. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kif18A-IN-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions for Kif18A-IN-1, a potent inhibitor of the mitotic kinesin Kif18A. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of the mitotic kinesin Kif18A, which plays a crucial role in chromosome congression during mitosis.[1][2] Inhibition of Kif18A has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[2][3][4] this compound demonstrates anti-tumor activity and can induce mitotic arrest, making it a valuable tool for cancer research and drug development.[5][6][7] Proper preparation and storage of this compound solutions are essential for maintaining its stability and activity.
Physicochemical and Storage Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate stock solution preparation and storage.
| Property | Value |
| Molecular Formula | C₂₈H₄₀N₄O₅S₂ |
| Molecular Weight | 576.77 g/mol [5] |
| CAS Number | 2600559-12-2[5][6] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO at 100 mg/mL (173.38 mM)[5][6] |
| Storage of Solid | Store at -20°C for up to 3 years.[6] |
| Storage of Solution | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[5][6][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO), newly opened is recommended[6]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or incubator (optional, set to 37°C)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO solvent to warm to room temperature before opening to prevent condensation.
-
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 576.77 g/mol
-
Volume (L) = 0.001 / (0.010 × 576.77) = 0.00017338 L
-
Volume (µL) = 173.38 µL
The table below provides pre-calculated solvent volumes for common starting amounts to yield various concentrations.
-
| Desired Concentration | Mass of this compound: 1 mg | Mass of this compound: 5 mg | Mass of this compound: 10 mg |
| 1 mM | 1733.8 µL | 8669.0 µL | 17337.9 µL |
| 5 mM | 346.8 µL | 1733.8 µL | 3467.6 µL |
| 10 mM | 173.4 µL | 866.9 µL | 1733.8 µL |
| 20 mM | 86.7 µL | 433.5 µL | 866.9 µL |
-
Weigh this compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Dissolve the Compound:
-
Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended.[8] Place the tube in an ultrasonic bath for 5-10 minutes.
-
To further aid solubility, the tube can be gently warmed to 37°C in a water bath and sonicated again.[5]
-
-
Aliquot for Storage: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots in sterile cryovials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[5][9]
-
Store the Stock Solution:
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling context of Kif18A.
Caption: A flowchart of the key steps for preparing a this compound stock solution.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 9. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]
Kif18A-IN-1: Inducing Cell Cycle Arrest for Cancer Research and Drug Development
Application Note and Detailed Protocols for the Analysis of Cell Cycle Arrest Induced by Kif18A-IN-1 using Flow Cytometry
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to understanding and utilizing this compound, a small molecule inhibitor of the mitotic kinesin Kif18A, to induce cell cycle arrest. This application note details the mechanism of action of Kif18A inhibitors, presents quantitative data on their effects on cell cycle distribution, and provides detailed protocols for cell treatment and subsequent analysis by flow cytometry.
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is particularly crucial in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors.[3][4] These cells are often highly dependent on Kif18A for successful cell division.[3][4] this compound and other specific inhibitors such as ATX020 and AM-1882 are potent and selective antagonists of Kif18A's ATPase activity.[1][3] By inhibiting Kif18A, these molecules disrupt chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism.[3][5] Prolonged activation of the SAC results in a sustained mitotic arrest, ultimately triggering apoptosis in cancer cells.[1][2] This selective induction of cell death in chromosomally unstable cancer cells makes Kif18A an attractive therapeutic target.[4]
Mechanism of Action
Kif18A inhibitors function by preventing the proper alignment of chromosomes during mitosis. This disruption activates the SAC, leading to a prolonged mitotic arrest and subsequent apoptosis in sensitive, often chromosomally unstable, cancer cells.[1][3] This targeted approach offers a promising therapeutic window, sparing healthy, chromosomally stable cells.[6]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cell lines with Kif18A inhibitors leads to a significant increase in the population of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest. The following table summarizes the dose-dependent effect of a Kif18A inhibitor on the cell cycle distribution of a sensitive cancer cell line.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 60.5 | 25.3 | 14.2 |
| Kif18A Inhibitor | 0.1 | 45.2 | 20.1 | 34.7 |
| Kif18A Inhibitor | 0.5 | 30.8 | 15.5 | 53.7 |
| Kif18A Inhibitor | 1.0 | 20.1 | 10.2 | 69.7 |
This table presents illustrative data based on typical results observed in Kif18A-sensitive cancer cell lines treated with a Kif18A inhibitor for 24 hours. The exact percentages may vary depending on the cell line, inhibitor, and experimental conditions.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's effect on the cell cycle.
Caption: Signaling pathway of Kif18A inhibition leading to mitotic arrest.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logical relationship of this compound's effect.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of a Kif18A inhibitor-sensitive cancer cell line, such as OVCAR-3, and subsequent treatment with a Kif18A inhibitor to induce cell cycle arrest.
Materials:
-
Kif18A inhibitor-sensitive cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or a similar inhibitor like ATX020)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed OVCAR-3 cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).
-
Cell Adherence: Incubate the plates overnight at 37°C with 5% CO2 to allow cells to adhere.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the treated cells for 24 hours at 37°C with 5% CO2.[6]
Protocol 2: Flow Cytometry Analysis of Cell Cycle using Propidium Iodide (PI) Staining
This protocol details the preparation and staining of this compound-treated cells for cell cycle analysis using propidium iodide and flow cytometry.
Materials:
-
Treated cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 250 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The targeted inhibition of Kif18A by small molecules like this compound represents a promising strategy in cancer therapy, particularly for tumors characterized by chromosomal instability. The protocols and information provided herein offer a robust framework for researchers to investigate the effects of Kif18A inhibition on cell cycle progression. The ability to reliably induce and quantify G2/M arrest using flow cytometry is a critical tool for the preclinical evaluation and development of this novel class of anti-cancer agents.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. researchgate.net [researchgate.net]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. accenttx.com [accenttx.com]
Application Note: Measuring KIF18A ATPase Activity with an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics during mitosis.[1][2][3] Its primary function is to influence the dynamics at the plus end of kinetochore microtubules, which is essential for proper chromosome alignment and segregation.[3][4] KIF18A utilizes the energy derived from ATP hydrolysis to move along microtubule tracks.[5][6] Overexpression of KIF18A has been linked to various cancers, making it a promising therapeutic target.[1][2] Small molecule inhibitors that target the ATPase activity of KIF18A can disrupt its function, leading to mitotic arrest and cell death in cancer cells, particularly those with chromosomal instability.[5][7][8] This application note provides a detailed protocol for measuring the microtubule-stimulated ATPase activity of KIF18A and for evaluating the potency of small molecule inhibitors using a luminescence-based ADP detection assay.
Principle of the Assay
The enzymatic activity of KIF18A is measured by quantifying the amount of ADP produced during the hydrolysis of ATP. In the presence of microtubules, the ATPase activity of kinesins like KIF18A is significantly stimulated.[9] The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures ADP production with high sensitivity.[5][10][11] The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.[12]
Experimental Workflow
The following diagram illustrates the key steps in measuring KIF18A ATPase activity in the presence of an inhibitor.
Caption: Workflow for KIF18A ATPase inhibition assay.
Protocols
Materials and Reagents
-
Human KIF18A protein (e.g., truncated construct 1-374aa or 1-417aa)[10][13]
-
ATP solution
-
KIF18A inhibitor of interest (e.g., BTB-1, Sovilnesib, KIF18A-IN-1)[10]
-
DMSO (for inhibitor dilution)
-
Reaction Buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 µM paclitaxel)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Procedure
1. Reagent Preparation
-
Prepare the reaction buffer and store it on ice.
-
Thaw the KIF18A enzyme, ATP, and microtubule stocks on ice.
-
Prepare a stock solution of the KIF18A inhibitor in DMSO. Perform serial dilutions of the inhibitor in DMSO to create a concentration range suitable for IC50 determination. A 10-point, 4-fold serial dilution is recommended.[13]
2. ATPase Reaction Setup
-
In a 96-well plate, add the components in the following order:
-
Mix the components gently and pre-incubate the plate at room temperature for 10 minutes.
3. Initiation and Incubation of the ATPase Reaction
-
Initiate the reaction by adding the KIF18A enzyme to each well (final concentration, e.g., 2.5 nM).[13]
-
Mix the plate gently.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
4. ADP Detection
-
Following the incubation, add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation
The inhibitory activity of different compounds on KIF18A ATPase activity can be summarized in a table for clear comparison.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| BTB-1 | KIF18A | ADP-Glo™ ATPase Assay | 535 | [10] |
| This compound | KIF18A | ADP-Glo™ ATPase Assay | 260 | [10] |
| Sovilnesib (AMG 650) | KIF18A | ADP-Glo™ ATPase Assay | 83 | [10] |
| Compound 3 | KIF18A | ADP-Glo™ ATPase Assay | 8.2 | [13][14] |
Signaling Pathway and Mechanism of Inhibition
KIF18A is a motor protein that moves along microtubules, a process powered by the hydrolysis of ATP. This movement is critical for the proper alignment of chromosomes during metaphase.
Caption: KIF18A ATPase cycle and points of inhibition.
Small molecule inhibitors can disrupt this cycle through various mechanisms. Some inhibitors may be ATP-competitive, directly blocking the binding of ATP to the motor domain.[1] Others are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, often stabilizing a conformation of KIF18A that is tightly bound to the microtubule and has reduced ATPase activity.[13][14] The effectiveness of many KIF18A inhibitors is enhanced in the presence of microtubules, highlighting the importance of using a microtubule-stimulated ATPase assay for accurate inhibitor profiling.[13][14]
Conclusion
The protocol described in this application note provides a robust and sensitive method for measuring the ATPase activity of KIF18A and for characterizing the potency of its inhibitors. The use of a luminescence-based assay like the ADP-Glo™ platform is well-suited for high-throughput screening and detailed mechanistic studies. Accurate determination of inhibitor IC50 values is a critical step in the discovery and development of novel anti-cancer therapeutics targeting chromosomally unstable tumors.
References
- 1. pnas.org [pnas.org]
- 2. KIF18A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MS-KIF18A, new kinesin; structure and cellular expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Max Assay [promega.com]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kif18A-IN-1 off-target effects on other kinesins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KIF18A inhibitors on other kinesins.
Frequently Asked Questions (FAQs)
Q1: What is Kif18A-IN-1 and what is its primary function?
A1: this compound is a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein that plays a crucial role in regulating chromosome positioning and alignment during cell division.[1] By inhibiting KIF18A, these compounds can selectively kill cancer cells with chromosomal instability (CIN).[2][3]
Q2: How selective are KIF18A inhibitors for KIF18A over other kinesin motor proteins?
A2: Generally, KIF18A inhibitors, such as the analogs of this compound, have been shown to be highly selective for KIF18A. For instance, some inhibitors have demonstrated over 300-fold selectivity against other kinesins. This high selectivity is a key feature, minimizing the potential for off-target effects that could lead to toxicity in normal proliferating cells.[3]
Q3: What are the potential off-target effects of this compound on other kinesins?
A3: Based on studies of closely related analogs, the off-target effects on other kinesins are minimal. Biochemical assays on a panel of kinesins have shown significantly higher IC50 values for other kinesins compared to KIF18A, indicating a low potential for off-target inhibition at therapeutic concentrations. For detailed quantitative data, please refer to the data tables below.
Q4: How can I experimentally verify the selectivity of my KIF18A inhibitor in the lab?
A4: You can perform a biochemical screen using a panel of purified kinesin motor proteins to determine the IC50 value of your inhibitor against each. The most common method is a microtubule-stimulated ATPase assay. Additionally, cell-based assays can be used to look for phenotypes associated with the inhibition of other kinesins (e.g., monopolar spindles for Eg5 inhibition).
Q5: My cells are showing a phenotype that is not consistent with KIF18A inhibition. What could be the cause?
A5: If you observe unexpected phenotypes, consider the following:
-
Off-target effects: Although KIF18A inhibitors are generally selective, at high concentrations, they may inhibit other kinases or cellular targets. Review the selectivity data and consider lowering the concentration of the inhibitor.
-
Compound stability and purity: Ensure the integrity of your compound. Degradation or impurities could lead to unexpected biological activity.
-
Cell line specific effects: The genetic background of your cell line could influence its response to the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background in ATPase assay | Contaminating ATPases in the enzyme preparation or ADP in the ATP stock. | Use highly purified kinesin motor domains. Use fresh, high-quality ATP. Include a "no enzyme" control to measure background ATP hydrolysis. |
| Variability in IC50 values between experiments | Inconsistent experimental conditions (e.g., temperature, incubation time, reagent concentrations). | Strictly adhere to the standardized protocol. Ensure accurate and consistent pipetting. Use a positive control inhibitor with a known IC50 to monitor assay performance. |
| No mitotic arrest observed in a sensitive cell line | Insufficient inhibitor concentration or incubation time. Cell line has acquired resistance. | Perform a dose-response and time-course experiment to determine the optimal conditions. Verify the expression of KIF18A in your cell line. |
| Unexpected cellular toxicity in non-cancerous cells | Potential off-target effects at the concentration used. | Lower the inhibitor concentration to a range where it is selective for KIF18A. Compare the cytotoxic effects with a known selective KIF18A inhibitor. |
Quantitative Data on Kinesin Selectivity
The following tables summarize the inhibitory activity of KIF18A inhibitor analogs against a panel of different kinesin motor proteins. The data is presented as half-maximal inhibitory concentrations (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: IC50 Values (nM) of KIF18A Inhibitor Analogs Against a Kinesin Panel [3]
| Kinesin Target | AM-0277 | AM-1882 | AM-5308 | AM-9022 |
| KIF18A | 230 | 230 | 47 | 47 |
| KIF18B | >30,000 | >30,000 | >30,000 | >30,000 |
| KIF19A | 2,700 | 1,800 | 1,500 | 1,200 |
| Eg5 (KIF11) | >30,000 | >30,000 | >30,000 | >30,000 |
| CENP-E (KIF10) | >30,000 | >30,000 | >30,000 | >30,000 |
| KIFC1 | >30,000 | >30,000 | >30,000 | >30,000 |
Table 2: Selectivity Profile of KIF18A Inhibitor VLS-1272 [4]
| Kinesin Target | VLS-1272 IC50 (nM) |
| KIF18A | 40 |
| KIF19 | 280 |
| KIF11/Eg5 | >100,000 |
| KIF18B | >100,000 |
| KIFC1 | >100,000 |
Experimental Protocols
Biochemical Selectivity Assay: Microtubule-Stimulated ATPase Activity
This protocol is used to determine the IC50 values of an inhibitor against a panel of purified kinesin motor proteins.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Reconstitute and polymerize tubulin to form microtubules (MTs). Stabilize with taxol.
-
Prepare a stock solution of the KIF18A inhibitor in DMSO and create a serial dilution series.
-
Prepare a solution of purified kinesin motor protein in assay buffer.
-
Prepare ATP solution in assay buffer.
-
-
Assay Procedure (using ADP-Glo™ Assay as an example):
-
In a 384-well plate, add the inhibitor at various concentrations.
-
Add the kinesin enzyme and microtubule solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Immunofluorescence for Mitotic Arrest
This protocol is used to assess the phenotypic effects of KIF18A inhibition in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KIF18A inhibitor or DMSO as a vehicle control.
-
Incubate for a sufficient period to allow cells to enter mitosis (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells that are positive for the mitotic marker (mitotic index) for each treatment condition. An increase in the mitotic index is indicative of mitotic arrest.
-
Visualizations
Caption: KIF18A's role in mitosis and its inhibition.
Caption: Workflow for assessing KIF18A inhibitor selectivity.
References
- 1. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Kif18A-IN-1 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Kif18A-IN-1 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin Kif18A.[1][2] Kinesin family member 18A (KIF18A) is a motor protein that plays a crucial role in regulating microtubule dynamics during mitosis, specifically in chromosome congression and alignment at the metaphase plate.[3] By inhibiting Kif18A, this compound can induce mitotic arrest and is particularly effective in killing chromosomally unstable cancer cells, which are often dependent on KIF18A for successful cell division.[1][4][5]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The most common and recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Solubility in DMSO is reported to be as high as 100 mg/mL (173.38 mM).[1][2] For another inhibitor in the same series, Kif18A-IN-3, solubility in DMSO is noted at 80 mg/mL (139.19 mM).[6]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. Why does this happen?
A3: This is a common issue with hydrophobic small molecules. While this compound is highly soluble in a polar aprotic solvent like DMSO, its aqueous solubility is much lower.[7] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture media, the DMSO disperses, and the concentration of the inhibitor exceeds its solubility limit in the media, causing it to precipitate.[7] The salts and other components in the buffer or media can further decrease the solubility of the compound.[8]
Q4: What is the maximum recommended concentration of DMSO in a typical cell culture experiment?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols aiming for less than 0.1%. The tolerance to DMSO can be cell-line dependent, so it is crucial to determine the maximum tolerable amount for your specific cells.[7]
Q5: How should I properly store the this compound powder and my prepared stock solutions?
A5: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][9] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Troubleshooting Guide for this compound Solubility
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
Problem 1: The this compound powder is not fully dissolving in DMSO.
-
Initial Check: Ensure you are using newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1]
-
Solution 1: Apply Gentle Heat. Warm the solution to 37°C to aid dissolution.[2] Some protocols suggest heating up to 45°C.[6] Be cautious not to overheat, as it may degrade the compound.
-
Solution 2: Use Sonication. Place the vial in an ultrasonic bath for short periods.[1][2][6] This uses high-frequency sound waves to agitate the solvent and break up compound aggregates, facilitating dissolution.
-
Solution 3: Combine Methods. A combination of gentle warming and sonication is often the most effective approach.[1][2][6]
Problem 2: A precipitate forms immediately after diluting the DMSO stock into my aqueous cell culture media.
-
Solution 1: Decrease the Stock Concentration. Instead of using a highly concentrated DMSO stock (e.g., 100 mM), prepare a more dilute stock (e.g., 10 mM). This will require adding a larger volume to your media, but the gradual introduction of the compound can sometimes prevent it from crashing out of solution.[7] Always ensure the final DMSO concentration remains within the tolerated limit for your cells.
-
Solution 2: Modify the Dilution Method. Instead of adding the stock solution directly into the full volume of media, try adding it to a small volume of media first, vortexing gently, and then adding this pre-diluted solution to the final volume. Another technique is to add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid mixing and dispersion.
-
Solution 3: Use a Surfactant or Co-solvent. For certain applications, especially in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 are used to maintain solubility.[1] While not always suitable for cell culture, for some assays, the inclusion of a very small amount of a biocompatible surfactant might be possible.[8]
Problem 3: The media appears clear initially, but I observe precipitate or crystals after incubation.
-
Cause: This indicates that the working concentration of this compound is at or above its saturation point in the media, leading to gradual precipitation over time, especially with temperature changes in the incubator.
-
Solution 1: Lower the Working Concentration. The most straightforward solution is to perform a dose-response curve to determine if a lower, fully soluble concentration can still achieve the desired biological effect. The IC50 values for this compound are in the low nanomolar range (e.g., 5.09 nM - 20.9 nM) for various cancer cell lines, suggesting that high micromolar concentrations may not be necessary.[1]
-
Solution 2: Increase Serum Concentration. If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can sometimes help. Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[8]
-
Solution 3: Regular Media Changes. If the experiment runs for several days, consider replacing the media with a freshly prepared solution of this compound every 24-48 hours to maintain the effective concentration and remove any potential precipitate.
Data Presentation
Table 1: Solubility of this compound and Related Inhibitors
| Compound | Solvent | Maximum Solubility | Reference |
|---|---|---|---|
| This compound | DMSO | 100 mg/mL (173.38 mM) | [1][2] |
| Kif18A-IN-3 | DMSO | 80 mg/mL (139.19 mM) |[6] |
Table 2: Example Formulations for In Vivo Use
| Formulation Components | Proportions | Final Concentration Achieved | Reference |
|---|---|---|---|
| DMSO, PEG300, Tween-80, Saline | 10% / 40% / 5% / 45% | ≥ 2.5 mg/mL (4.33 mM) | [1] |
| DMSO, Corn Oil | 10% / 90% | ≥ 2.5 mg/mL (4.33 mM) |[1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution of this compound
-
Materials: this compound powder (MW: 576.77 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass = 20 mmol/L * 0.001 L * 576.77 g/mol = 11.54 mg.
-
-
Procedure: a. Weigh out 11.54 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube thoroughly. If the powder does not dissolve completely, proceed with the following steps. d. Place the tube in a 37°C water bath for 5-10 minutes. e. After heating, vortex again. If needed, sonicate the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[1][2] f. Once fully dissolved, create single-use aliquots (e.g., 10 µL) to avoid freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.[1][2]
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media
-
Materials: 20 mM this compound DMSO stock, pre-warmed complete cell culture media.
-
Calculation (for 10 mL of media):
-
(C1)(V1) = (C2)(V2)
-
(20 mM)(V1) = (100 nM)(10 mL)
-
(20,000,000 nM)(V1) = (100 nM)(10,000 µL)
-
V1 = (100 * 10,000) / 20,000,000 = 0.05 µL. This volume is too small to pipette accurately. Therefore, a serial dilution is required.
-
-
Serial Dilution: a. Intermediate Dilution: Thaw one 10 µL aliquot of the 20 mM stock solution. Perform a 1:100 dilution by adding 2 µL of the 20 mM stock to 198 µL of sterile DMSO or complete media. This creates a 200 µM intermediate stock. b. Final Dilution: Add 5 µL of the 200 µM intermediate stock to 10 mL of your complete cell culture media. This yields a final concentration of 100 nM. (Calculation: (200,000 nM)(5 µL) = (C2)(10,005 µL) -> C2 ≈ 99.95 nM)
-
Procedure: a. Pipette the final volume of media (10 mL) into a sterile tube. b. While gently vortexing or swirling the media, add the 5 µL of the 200 µM intermediate stock solution drop-by-drop. c. Invert the tube several times to mix thoroughly. d. Visually inspect the solution for any signs of precipitation. If it remains clear, it is ready for use in your experiment.
Visualizations
Caption: Role of Kif18A in mitosis and its inhibition in cancer cells.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing Kif18A-IN-1 Concentration for Long-Term Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Kif18A-IN-1 for long-term experiments. This compound is a potent inhibitor of the mitotic kinesin KIF18A, a protein crucial for chromosome alignment during cell division.[1] Its inhibition leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[1] This guide offers structured data, detailed experimental protocols, and visual workflows to facilitate successful long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2] By inhibiting KIF18A, this compound disrupts this process, leading to prolonged mitotic arrest. This sustained arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, especially cancer cells with chromosomal instability.[1]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. The IC50 can vary significantly between cell lines. For reference, published IC50 values for this compound after a 5-day treatment are in the low nanomolar range for several cancer cell lines.
Q3: How stable is this compound in cell culture medium?
Q4: How often should I change the medium containing this compound in a long-term experiment?
A4: For long-term experiments, it is advisable to change the medium every 2-3 days to maintain a consistent concentration of the inhibitor and to replenish nutrients for the cells. The frequency may need to be adjusted based on the metabolic rate of your specific cell line.
Q5: What are the potential mechanisms of resistance to KIF18A inhibitors?
A5: Resistance to KIF18A inhibitors can emerge through various mechanisms. These may include alterations in the spindle assembly checkpoint (SAC) signaling or changes in the expression of genes associated with p53.[5] Additionally, as with other anti-cancer drugs, resistance can arise from mechanisms like drug efflux or mutations in the drug target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in control (untreated) cells. | Poor cell health, contamination (mycoplasma, bacteria, fungi), or issues with culture medium/supplements. | Regularly test for mycoplasma contamination. Ensure proper aseptic technique. Use high-quality, pre-tested reagents and culture medium. |
| Loss of inhibitor activity over time. | Degradation of this compound in the culture medium. | Prepare fresh inhibitor-containing medium for each medium change. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
| Cells escape mitotic arrest and continue to proliferate (mitotic slippage). | This is a known phenomenon with mitotic inhibitors where cells exit mitosis without proper chromosome segregation, leading to tetraploidy.[6][7] | Combine this compound with inhibitors of other cell cycle checkpoints or signaling pathways to enhance cell killing and prevent escape. |
| Development of a resistant cell population. | Selection of pre-existing resistant clones or acquisition of resistance mutations. | Consider using a combination of drugs with different mechanisms of action.[8] To investigate resistance, you can establish and characterize resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.[5] |
| Observed effects are not consistent with KIF18A inhibition. | Off-target effects of the inhibitor, though this compound is reported to be highly selective.[9] | Perform control experiments using KIF18A knockdown (siRNA or shRNA) to confirm that the observed phenotype is specific to the inhibition of KIF18A. |
| Difficulty in dissolving this compound. | This compound is soluble in DMSO.[4] | To enhance solubility, you can warm the solution to 37°C and use sonication.[4] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound (5-Day Treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09[1] |
| OVCAR-8 | Ovarian Cancer | 12.4[1] |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11[1] |
| HeLa | Cervical Cancer | 20.9[1] |
| OVCAR-3 | Ovarian Cancer | 10.3[1] |
Experimental Protocols
Long-Term Cell Viability/Proliferation Assay
This protocol is designed to assess the long-term effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 7, 14, or 21 days).
-
Change the medium with freshly prepared inhibitor every 2-3 days.
-
At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following long-term treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1,000 cells/well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Change the medium with freshly prepared inhibitor every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Visualizations
Caption: KIF18A signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for long-term experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KIF18A - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing a weakness of anticancer therapy with mitosis inhibitors: Mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Great Mitotic Inhibitors Make Poor Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Navigating Resistance to Kif18A-IN-1: A Technical Support Guide for Cancer Researchers
Welcome to the technical support center for researchers investigating the kinesin motor protein Kif18A and its inhibitor, Kif18A-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to drug resistance in your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the motor domain of Kif18A, a protein crucial for regulating chromosome alignment during mitosis. By inhibiting Kif18A, this compound disrupts the proper segregation of chromosomes, leading to a prolonged mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability (CIN).[1][2][3][4][5] This targeted approach aims to selectively eliminate cancer cells while sparing healthy, chromosomally stable cells.[3][4]
Q2: Why are some cancer cell lines, particularly those with high chromosomal instability (CIN), sensitive to this compound?
Cancer cells with high CIN are often more reliant on the precise functioning of mitotic machinery, including Kif18A, to manage their chaotic genomes and successfully complete cell division.[1][3][4][5] Inhibition of Kif18A in these already vulnerable cells pushes them past a tolerable threshold of mitotic error, triggering the Spindle Assembly Checkpoint (SAC) and leading to cell death.[1][2][5][6] In contrast, chromosomally stable cells have more robust checkpoint mechanisms and are less dependent on Kif18A, making them less sensitive to its inhibition.[4][5]
Q3: My CIN-high cancer cell line is showing unexpected resistance to this compound. What are the potential causes?
Several factors can contribute to resistance. The two most well-characterized mechanisms are:
-
Increased drug efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, preventing it from reaching its target.[3]
-
Alterations in the Spindle Assembly Checkpoint (SAC): A weakened SAC may allow cells to bypass the mitotic arrest induced by this compound, enabling them to divide despite chromosomal misalignments.[1][2][6]
Other potential, though less characterized, mechanisms could include mutations in the Kif18A drug-binding site or the activation of bypass signaling pathways.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and potentially overcoming resistance to this compound in your experiments.
Problem 1: Reduced sensitivity or acquired resistance to this compound in a previously sensitive cell line.
This is often indicated by an increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Step 1: Investigate P-glycoprotein (P-gp) mediated efflux.
-
Rationale: P-gp is a common cause of multidrug resistance in cancer.
-
Experiment:
-
Functional Assay (Rhodamine 123 Efflux): Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells with high P-gp activity will efflux the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells. Co-incubation with a P-gp inhibitor (e.g., verapamil or tariquidar) should restore fluorescence in resistant cells.
-
Expression Analysis (Western Blot): Compare the protein levels of P-gp in your resistant and sensitive cell lines. An increase in P-gp expression in the resistant line is a strong indicator of this mechanism.
-
-
Solution: If P-gp overexpression is confirmed, try co-administering this compound with a P-gp inhibitor. This should re-sensitize the resistant cells to the Kif18A inhibitor.
Step 2: Assess the Spindle Assembly Checkpoint (SAC).
-
Rationale: A functional SAC is required for the mitotic arrest induced by Kif18A inhibition.[1][6]
-
Experiment:
-
Expression Analysis (Western Blot): Check the protein levels of key SAC components, such as Mad2 and BubR1. A significant decrease in these proteins in the resistant line could indicate a compromised SAC.
-
Phenotypic Analysis (Immunofluorescence): Treat both sensitive and resistant cells with this compound and stain for markers of mitosis (e.g., phospho-histone H3) and spindle morphology (α-tubulin). Compare the duration of mitotic arrest. Resistant cells may exhibit a shorter arrest or "slip" through mitosis without proper chromosome segregation.
-
-
Solution: If the SAC is compromised, overcoming resistance may be more challenging. Consider exploring synergistic drug combinations that target other cell cycle checkpoints or DNA damage response pathways.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Troubleshooting:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.
-
Reagent Quality: Ensure that reagents like MTT are fresh and protected from light.[6][7] Contamination of media or reagents can also lead to spurious results.[3][6]
-
Incubation Times: Optimize the incubation time for both the drug treatment and the viability reagent.
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing to avoid variability between replicates.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data.
-
Quantitative Data
The following table summarizes reported EC50 values for Kif18A inhibitors in sensitive and resistant cancer cell lines. A significant increase in the EC50 value is indicative of resistance.
| Cell Line | Cancer Type | Characteristics | Kif18A Inhibitor | EC50 (nM) | Reference |
| OVCAR-3 | Ovarian | CIN-high, TP53 mutant | AM-1882 | ~10 | [8] |
| HCC-1806 | Breast (TNBC) | CIN-high, TP53 mutant | AM-1882 | ~20 | [8] |
| OVCAR-8 (Parental) | Ovarian | - | AM-1882 | ~50 | [3] |
| OVCAR-8 (ADRRES) | Ovarian | P-gp overexpressing | AM-1882 | ~200 | [3] |
| HeLa | Cervical | CIN-high | AM-1882 | ~30 | [9] |
| HCT116 | Colon | CIN-low | AM-1882 | >1000 | [9] |
| RPE1 | Normal | Diploid | AM-1882 | >1000 | [9] |
Key Signaling Pathways
Kif18A function and the response to its inhibition are influenced by several signaling pathways. Understanding these connections can provide insights into potential mechanisms of resistance.
Caption: Signaling pathways influencing Kif18A.
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Function
This protocol assesses the function of the P-gp efflux pump.
Materials:
-
Sensitive (parental) and potentially resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil or Tariquidar)
-
Culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate an equal number of sensitive and resistant cells and allow them to adhere overnight.
-
Dye Loading: Incubate cells with Rhodamine 123 (typically 0.1-1 µg/mL) for 30-60 minutes at 37°C. For inhibitor controls, pre-incubate a set of cells with a P-gp inhibitor (e.g., 10-50 µM Verapamil or 100-500 nM Tariquidar) for 30 minutes before adding Rhodamine 123.[10][11][12][13][14][15]
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Add fresh, pre-warmed culture medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer.
Expected Results:
-
Sensitive cells: High fluorescence, as they retain the dye.
-
Resistant cells (with functional P-gp): Low fluorescence due to dye efflux.
-
Resistant cells + P-gp inhibitor: High fluorescence, similar to sensitive cells, as the inhibitor blocks efflux.
Protocol 2: Western Blot for P-gp Expression
This protocol determines the protein level of P-gp.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., C219 clone)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Be sure to include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Expected Results: A significantly more intense band for P-gp (around 170 kDa) in the resistant cell line lysate compared to the sensitive cell line.
Protocol 3: Immunofluorescence for Mitotic Phenotype
This protocol allows for the visualization of mitotic arrest and spindle morphology.
Materials:
-
Sensitive and resistant cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-histone H3 for mitotic cells, anti-α-tubulin for spindles)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate with primary antibodies, wash, and then incubate with corresponding fluorescent secondary antibodies.
-
Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the percentage of mitotic cells and analyze spindle morphology.
Expected Results: In sensitive cells, this compound treatment should lead to a significant increase in the mitotic index and observable defects in chromosome alignment. Resistant cells may show a lower mitotic index and fewer spindle defects under the same treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. origene.com [origene.com]
- 5. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
unexpected phenotypes with Kif18A-IN-1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kif18A-IN-1, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[3] By inhibiting KIF18A's ATPase activity, this compound prevents the proper congression of chromosomes, leading to a prolonged mitotic arrest.[3][4][5] This sustained activation of the spindle assembly checkpoint ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells, particularly those with high chromosomal instability (CIN).[3][6][7]
Q2: What are the expected phenotypes of this compound treatment in sensitive cancer cell lines?
In sensitive, chromosomally unstable cancer cell lines, treatment with this compound is expected to cause:
-
Mitotic Arrest: An increased percentage of cells in the mitotic phase of the cell cycle.[5][8]
-
Chromosome Congression Defects: Failure of chromosomes to align properly at the metaphase plate, resulting in a wider metaphase plate.[5]
-
Multipolar Spindles: Formation of abnormal mitotic spindles with more than two poles.[8][9]
-
Reduced Cell Viability and Proliferation: A decrease in the number of viable cells and inhibition of cell growth over time.[5][6]
-
Induction of Apoptosis: An increase in markers of programmed cell death.[2]
Q3: Is this compound expected to be toxic to normal, non-cancerous cells?
KIF18A is considered nonessential for the division of normal, diploid cells.[10] Therefore, this compound is designed to selectively target cancer cells with high chromosomal instability (CIN) while having minimal detrimental effects on normal, healthy cells.[6][7][10] However, some rapidly dividing normal tissues might show some sensitivity, which is a consideration in pre-clinical and clinical development.[3]
Q4: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[2][9] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-100 mM. To aid dissolution, gentle warming to 37°C and sonication may be necessary.[9][11]
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2][9]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability or proliferation is observed in a supposedly sensitive cell line.
This is a common issue that can arise from several factors. Follow these troubleshooting steps to diagnose the problem.
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity:
-
Chromosomal Instability (CIN) Status: this compound is most effective in cell lines with high CIN. Verify the CIN status of your cell line from literature or genomic databases.
-
TP53 Mutation Status: Sensitivity to KIF18A inhibition is enriched in TP53-mutant cell lines.[6][7] Confirm the TP53 status of your cells.
-
-
Verify Compound Integrity and Concentration:
-
Proper Dissolution: Ensure the compound is fully dissolved in DMSO. Precipitates in the stock solution can lead to inaccurate concentrations. If needed, gently warm and sonicate the stock solution.[9][11]
-
Fresh Dilutions: Prepare working dilutions fresh for each experiment from a properly stored stock. Avoid using old working dilutions.
-
Concentration Range: Ensure you are using a sufficient concentration range. Refer to the IC50 values in the table below as a starting point. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Optimize Experimental Conditions:
-
Treatment Duration: The effects of this compound on cell viability are time-dependent. An incubation period of 72 hours to 6 days is often required to observe significant effects.[2]
-
Cell Seeding Density: Optimize the initial cell seeding density. If cells become over-confluent before the end of the treatment period, the effects of the inhibitor may be masked.
-
-
Check for Contamination:
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell cultures for mycoplasma.
-
Caption: Logic diagram for troubleshooting lack of this compound efficacy.
Issue 2: High variability in results between replicate wells or experiments.
Inconsistent results can compromise the reliability of your findings. This guide helps identify and resolve sources of variability.
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Single-Cell Suspension: Ensure you have a homogenous single-cell suspension before seeding. Clumped cells will lead to uneven cell numbers per well.
-
Pipetting Technique: Use appropriate pipetting techniques to ensure even cell distribution across the plate. Mix the cell suspension between pipetting steps.
-
-
Edge Effects in Multi-well Plates:
-
Evaporation: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
-
Humidified Incubation: Ensure the incubator has adequate humidity.
-
-
Compound Preparation and Addition:
-
Thorough Mixing: When adding the diluted compound to the wells, ensure it is mixed thoroughly but gently with the media to achieve a uniform final concentration.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including vehicle controls. High concentrations of DMSO (>0.5%) can be toxic to some cell lines.
-
-
Assay Readout Timing:
-
Consistent Incubation: Ensure all plates are incubated for the exact same duration before the assay readout.
-
Plate Reader Settings: For absorbance- or fluorescence-based assays, ensure the plate reader is properly calibrated and that settings are consistent between experiments.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after a 5-day treatment period. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HeLa | Cervical Cancer | 20.9 |
| Data sourced from MedChemExpress.[2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][3]
Caption: General experimental workflow for this compound treatment.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in G0/G1, S, and G2/M phases.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[7][12]
-
Flow cytometer
Procedure:
-
Cell Harvest: Following treatment with this compound, harvest both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 2 mL of PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[13]
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours, or up to several weeks.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The PI fluorescence intensity will correlate with the DNA content, allowing for cell cycle phase quantification.
Protocol 3: Immunofluorescence Staining for Mitotic Spindles
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
Materials:
-
Glass coverslips or chamber slides
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips or chamber slides and treat with this compound as desired.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei (chromosomes).
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for mitotic cells and assess spindle morphology (bipolar vs. multipolar) and chromosome alignment.
Caption: KIF18A's role in mitosis and the effect of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. corefacilities.iss.it [corefacilities.iss.it]
inconsistent results in Kif18A-IN-1 cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kif18A-IN-1. Our goal is to help you navigate and resolve inconsistencies in your cell-based assays.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in cell-based assays using this compound can arise from various factors, from experimental setup to data analysis. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in IC50 Values Between Experiments
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[1] High variability in IC50 values for this compound across replicate experiments can be caused by several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are at different confluency levels can respond differently to treatment. | Maintain a consistent cell culture protocol. Use cells within a defined low passage number range and ensure consistent seeding density to achieve a similar confluency at the time of treatment. |
| Compound Stability and Storage: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Improper handling of stock solutions can also lead to concentration inaccuracies. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a validated stock. |
| Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or instrumentation settings can introduce significant variability. | Standardize the assay protocol across all experiments. Ensure all users are following the exact same steps. Regularly calibrate pipettes and other laboratory equipment. |
| Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. | Test new lots of FBS and compare results to a previously validated lot. If possible, purchase a large batch of a single FBS lot to maintain consistency over a series of experiments. |
| Cell Line Misidentification or Contamination: The use of a misidentified or contaminated cell line will lead to uninterpretable and irrelevant results. | Regularly authenticate cell lines using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. |
Problem 2: Discrepancy Between Expected and Observed Cellular Phenotypes
This compound is expected to induce mitotic arrest and subsequent apoptosis, particularly in chromosomally unstable cancer cells.[3][4] If you are not observing these phenotypes, consider the following:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes non-specific toxicity. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Refer to published IC50 values as a starting point (see Table 1). |
| Insufficient Incubation Time: The effects of this compound on the cell cycle and apoptosis may not be apparent at early time points. | Conduct a time-course experiment to identify the optimal incubation period to observe the desired phenotype (e.g., 24, 48, 72 hours). |
| Low Chromosomal Instability in Cell Line: The cytotoxic effects of KIF18A inhibitors are more pronounced in cancer cells with high chromosomal instability (CIN).[4][5] | Verify the CIN status of your cell line. Consider using a cell line known to be sensitive to KIF18A inhibition as a positive control. |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may mask the intended phenotype. | Use the lowest effective concentration of this compound. Consider using a negative control compound with a similar chemical structure but no known activity against Kif18A. |
Problem 3: Artifacts in Assay Readouts
Assay artifacts can lead to false-positive or false-negative results. It is crucial to identify and mitigate these to ensure data integrity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Interference with Assay Reagents: this compound may directly interact with assay components, such as fluorescent dyes or luciferase reporters, leading to inaccurate readings.[6][7] | Run a cell-free assay control by adding this compound to the assay medium without cells to check for any direct effect on the readout. |
| Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to inconsistent cellular exposure and potentially interfering with optical measurements. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the solubility of this compound in your specific culture medium. |
| Cellular Stress Responses: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can induce cellular stress and affect assay results. | Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%). |
Experimental Workflow for Troubleshooting
Caption: A workflow diagram for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitotic kinesin Kif18A.[2] Kif18A is a motor protein that plays a crucial role in regulating chromosome alignment during mitosis.[3] By inhibiting Kif18A, this compound disrupts the proper alignment of chromosomes, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[3] This effect is particularly pronounced in cancer cells with high chromosomal instability.[4][5]
Q2: Which cell lines are reported to be sensitive to this compound?
A2: Several cancer cell lines have been reported to be sensitive to this compound. These are often characterized by high chromosomal instability. See the table below for a summary of reported IC50 values.
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Citation |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 | [2] |
| OVCAR-8 | Ovarian Cancer | 11 - 12.4 | [2] |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 | [2] |
| HeLa | Cervical Cancer | 20.9 | [2] |
| OVCAR-3 | Ovarian Cancer | 10.3 | [2] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. For storage, it is advised to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] To avoid degradation, it is best to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.
Q4: What are the expected effects of this compound on the cell cycle?
A4: Inhibition of Kif18A disrupts mitotic progression.[3] Therefore, treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified using flow cytometry analysis of DNA content.
Kif18A Signaling Pathway
Caption: A simplified diagram of the Kif18A signaling pathway.
Detailed Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 1x, 5x, and 10x IC50) and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.[9]
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.[9][10]
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[11]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
how to confirm Kif18A-IN-1 target engagement in cells
This technical support guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and troubleshooting advice to confirm the cellular target engagement of Kif18A-IN-1, a small molecule inhibitor of the kinesin motor protein Kif18A.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method to confirm that this compound is engaging its target, Kif18A, within the cell?
A: The most direct visual evidence of target engagement is observing a change in the subcellular localization of the Kif18A protein. Normally, Kif18A accumulates at the plus-ends of kinetochore microtubules to regulate chromosome movements.[1][2][3] Upon binding of an inhibitor to its alpha-4 helix region, Kif18A has been shown to relocalize from the microtubule plus-ends to the spindle poles.[2][4] This change can be visualized using immunofluorescence microscopy.
Experimental Protocol: Immunofluorescence for Kif18A Localization
-
Cell Culture and Treatment:
-
Plate a chromosomally unstable cancer cell line (e.g., MDA-MB-231, HT-29) on glass coverslips at a density that will result in 50-70% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a duration sufficient to induce mitotic arrest (typically 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against Kif18A (diluted in blocking buffer) overnight at 4°C. It is recommended to co-stain for microtubules (alpha-tubulin) and DNA (DAPI) to visualize the mitotic spindle and chromosomes.
-
Wash three times with PBST.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a confocal or high-resolution fluorescence microscope. Capture images of cells in mitosis.
-
Data Presentation: Expected Changes in Kif18A Localization
| Treatment Group | Kif18A Localization in Mitotic Cells | Interpretation |
| Vehicle Control (DMSO) | Punctate staining at the plus-ends of kinetochore microtubules, concentrated at the metaphase plate. | Normal Kif18A function. |
| This compound (Effective Dose) | Accumulation at the spindle poles.[2][4] | Direct target engagement by the inhibitor. |
Experimental Workflow Diagram
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kif18A-IN-1 Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling, storage, and use of Kif18A-IN-1, a potent inhibitor of the mitotic kinesin Kif18A. Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years, or at 4°C for up to 2 years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial or a properly stored aliquot of anhydrous DMSO to prevent the introduction of water, which can affect compound stability.
Q3: How should I prepare the DMSO stock solution?
A: To prepare a stock solution, it may be necessary to use ultrasonication to fully dissolve the compound. Gentle warming to 37°C can also aid in dissolution.
Q4: What are the recommended storage conditions and duration for this compound stock solutions?
A: Once dissolved in DMSO, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q5: I observed precipitation when diluting my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
A: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q6: How stable is this compound in aqueous solutions or cell culture media?
A: The stability of this compound in aqueous solutions is not extensively documented in publicly available literature. It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment. For in vivo experiments, it is advised to prepare the formulation on the same day of use.[1] If your experiment requires prolonged incubation, it is best practice to perform a stability assessment under your specific experimental conditions.
Data Summary: Storage and Solubility
| Parameter | Condition | Recommendation |
| Form | Powder | Store at -20°C for up to 3 years or 4°C for up to 2 years. |
| Solvent | Stock Solution | DMSO (up to 100 mg/mL). Use of ultrasonic treatment is recommended. |
| Storage | Stock Solution (-80°C) | Stable for up to 6 months. Aliquot to avoid freeze-thaw cycles.[1][2] |
| Storage | Stock Solution (-20°C) | Stable for up to 1 month. Aliquot to avoid freeze-thaw cycles.[1][2] |
| Working Solution | Aqueous Buffers/Media | Prepare fresh for each experiment. |
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solution
This is a common challenge when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer or cell culture medium.
Potential Causes:
-
Poor Aqueous Solubility: this compound is likely to have low solubility in aqueous solutions.
-
Rapid Change in Solvent Polarity: A sudden shift from a high-polarity solvent (DMSO) to a low-polarity one (aqueous buffer) can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Presence of Salts: High salt concentrations in the buffer or medium can decrease the solubility of organic compounds.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous solution and mix thoroughly before adding it to the final volume.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[3] However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents: For in vivo formulations or challenging in vitro assays, the use of co-solvents such as PEG300, corn oil, or Tween 80 can help to maintain the solubility of the compound.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Sonication: Immediately after adding the compound to the aqueous solution, vortex or sonicate the mixture to aid in dispersion and dissolution.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: General Aqueous Stability Assessment
This protocol provides a general framework to assess the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC-MS system
-
Incubator at the desired experimental temperature
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Immediately after preparation (t=0), take an aliquot of the solution, and quench the potential degradation by adding an equal volume of cold acetonitrile or methanol. Store this sample at -20°C or colder until analysis.
-
Incubate the remaining working solution at your experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the t=0 sample.
-
Analyze all samples by HPLC-MS to determine the concentration of the parent this compound compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
References
addressing variability in xenograft response to Kif18A-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Kif18A inhibitor, Kif18A-IN-1, in xenograft models. Variability in xenograft response is a common challenge, and this resource aims to provide insights and solutions to address these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth rates between mice in the same treatment group. What are the potential causes?
A1: Variability in tumor growth is a known challenge in xenograft studies and can stem from several factors:
-
Intrinsic Tumor Heterogeneity: Cancer cell lines are not always uniform. Subclones within the cell population can have different growth rates, and the random selection of a small number of these cells to establish a tumor can lead to different growth dynamics in each mouse.[1]
-
Host Microenvironment: The site of injection and the individual mouse's physiological state can influence tumor engraftment and growth. Factors such as angiogenesis and immune response (even in immunodeficient mice) can vary between animals.
-
Cell Viability and Number: Inconsistent numbers of viable cancer cells injected can lead to different starting tumor burdens and subsequent growth rates.
-
Animal Health: Underlying health issues in individual mice can impact their ability to support tumor growth.
Q2: Our control group tumors are not growing as expected, or are even regressing. What could be the issue?
A2: Several factors can contribute to poor tumor growth in the control group:
-
Low Cell Viability: The viability of the cancer cells at the time of injection is critical. Ensure that cells are healthy and in the logarithmic growth phase.
-
Insufficient Cell Number: The number of cells required for successful tumor establishment can vary between cell lines. You may need to titrate the cell number to find the optimal concentration.
-
Improper Injection Technique: Subcutaneous injections that are too deep or too shallow can affect tumor take rate.
-
Host Immune Response: Even immunodeficient mouse strains can have residual immune activity that may clear a small inoculum of cancer cells.
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times, which can lead to senescence or altered growth characteristics.
Q3: We are not seeing a significant anti-tumor effect with this compound, even at high doses. Why might this be?
A3: A lack of efficacy could be due to several reasons:
-
Chromosomal Instability (CIN) Status of the Cell Line: Kif18A inhibitors are most effective in cancer cells with high chromosomal instability.[2][3] Cell lines that are chromosomally stable may not be sensitive to Kif18A inhibition. It is crucial to select an appropriate cell line with known sensitivity.
-
Drug Formulation and Stability: this compound is a small molecule that requires proper formulation for in vivo delivery.[4][5] Precipitation of the compound can lead to inaccurate dosing. Ensure the formulation is prepared fresh daily and is stable in the chosen vehicle.
-
Pharmacokinetics and Dosing Regimen: The dose and schedule may not be optimal for maintaining a therapeutic concentration of the drug in the tumor tissue. Consider performing pharmacokinetic studies to determine the drug's half-life and bioavailability.
-
Drug Resistance: Although less common with novel agents, pre-existing or acquired resistance mechanisms could be a factor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor size within groups | Intrinsic tumor heterogeneity | Increase the number of mice per group to improve statistical power. Consider using cell lines with known clonal homogeneity if possible. |
| Inconsistent injection technique | Ensure all personnel are trained on a standardized injection protocol. Inject a consistent volume and number of viable cells. | |
| Poor tumor engraftment or growth in control group | Low cell viability or number | Use cells in the mid-logarithmic growth phase. Perform a cell viability count (e.g., trypan blue) before injection. Optimize the number of cells injected for your specific cell line. |
| Suboptimal mouse strain | Different immunodeficient strains (e.g., nude, SCID, NSG) have varying levels of immune function. The choice of strain can impact tumor take rate. | |
| No significant tumor inhibition with this compound | Inappropriate cell line (low CIN) | Confirm the chromosomal instability status of your chosen cell line. Switch to a cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3).[4][6] |
| Drug formulation issues | Prepare the this compound formulation fresh daily. Visually inspect for any precipitation before administration. Consider using sonication or gentle heating to aid dissolution as per the manufacturer's guidelines.[4][5] | |
| Suboptimal dosing | Review the literature for established dosing regimens for Kif18A inhibitors. If data is limited, perform a dose-response study to determine the optimal dose and schedule. | |
| Animal toxicity or weight loss | Off-target effects or vehicle toxicity | Monitor animal health closely, including daily body weight measurements. If toxicity is observed, consider reducing the dose or changing the vehicle. Ensure the vehicle used is well-tolerated. |
Quantitative Data Summary
The following tables provide a summary of in vitro IC50 values for this compound in various cancer cell lines and a representative example of in vivo tumor growth inhibition data.
Table 1: In Vitro IC50 of this compound in Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Breast | 5.09 |
| OVCAR-8 | Ovarian | 12.4 |
| HCC-1806 | Breast | 6.11 |
| HeLa | Cervical | 20.9 |
| OVCAR-3 | Ovarian | 10.3 |
Table 2: Representative In Vivo Tumor Growth Inhibition in an OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 850 ± 75 | 0 |
| This compound | 25 | Daily | 510 ± 60 | 40 |
| This compound | 50 | Daily | 255 ± 45 | 70 |
| This compound | 100 | Daily | 127.5 ± 30 | 85 |
Note: The data in Table 2 is illustrative and based on findings of dose-dependent tumor growth inhibition. Actual results may vary.
Experimental Protocols
1. OVCAR-3 Xenograft Model Protocol [7][8][9]
-
Cell Culture: OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation:
-
Harvest OVCAR-3 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements two to three times per week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
2. This compound Formulation and Administration [4][5]
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Working Solution Formulation (Example for Oral Gavage):
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution.
-
Prepare the working solution fresh daily.
-
-
Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage at the desired dose and schedule.
Visualizations
Caption: Experimental workflow for a xenograft study with this compound.
Caption: Simplified signaling pathway of Kif18A and its inhibition.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. KIF18A | Insilico Medicine [insilico.com]
- 3. volastratx.com [volastratx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. article.imrpress.com [article.imrpress.com]
Technical Support Center: Kif18A-IN-1 Stability and Degradation in Cell Culture
Welcome to the technical support center for Kif18A-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the potential for this compound degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1] To ensure the integrity of your experiments, it is best practice to prepare fresh working solutions for each use, especially for in vivo studies.[1]
Q2: How soluble is this compound in aqueous solutions like cell culture media?
A2: Like many small molecule inhibitors, this compound is likely more soluble in organic solvents such as DMSO than in aqueous media. When diluting a DMSO stock solution into your cell culture medium, it is crucial to ensure that the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%) and that the inhibitor does not precipitate out of solution. If you observe precipitation, you can try further diluting the stock solution in DMSO before adding it to the aqueous medium.
Q3: What is the known stability of this compound in cell culture medium at 37°C?
A3: Currently, there is no publicly available quantitative data on the specific half-life or degradation kinetics of this compound in cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by various factors including the composition of the media, pH, presence of serum proteins, and cellular metabolism. Therefore, it is highly recommended to experimentally determine the stability of this compound in your specific cell culture system. We provide a detailed protocol for this in the "Experimental Protocols" section.
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, components in cell culture media can impact the stability of small molecules. For instance, components like cysteine and certain metal ions have been shown to affect the stability of other compounds in culture media.[2] The presence of serum can also influence compound stability due to enzymatic activity or protein binding. It is advisable to test the stability of this compound in both the presence and absence of serum if it is a component of your culture system.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its degradation.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Confirm that the stock solution has been stored correctly and is within the recommended shelf life (-80°C for up to 6 months, -20°C for up to 1 month).[1] 2. Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |
| Degradation in working solution | 1. Prepare fresh working solutions from a validated stock solution immediately before each experiment.[1] 2. Avoid storing working solutions in aqueous buffers for extended periods. |
| Degradation in cell culture | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C (see Experimental Protocol below). 2. If significant degradation is observed, consider shortening the incubation time or replenishing the compound during the experiment. |
| Precipitation of the compound | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to maintain solubility. 3. If precipitation occurs, try preparing a more dilute stock solution or using a different solubilization method as recommended by the manufacturer. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent compound concentration | 1. Ensure accurate and consistent pipetting when preparing serial dilutions and adding the compound to cultures. 2. Vortex stock and working solutions before use to ensure homogeneity. |
| Variable degradation rates | 1. Standardize all experimental conditions, including incubation time, temperature, CO2 levels, and cell density, as these can influence compound stability. |
| Cell health and density | 1. Monitor cell health and ensure consistent cell seeding densities across experiments, as cellular metabolism can contribute to compound degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate organic solvent for extraction (e.g., acetonitrile or methanol)
-
Analytical standards of this compound
Methodology:
-
Prepare this compound Spiked Medium:
-
Prepare a solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Prepare separate sets for medium with and without serum, if applicable.
-
Include a "time zero" control by immediately processing a sample after preparation.
-
-
Incubation:
-
Aliquot the spiked medium into sterile tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
Choose several time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Collection and Extraction:
-
At each time point, remove an aliquot of the incubated medium.
-
To stop any potential enzymatic degradation and precipitate proteins, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the remaining this compound.
-
-
Analysis by HPLC or LC-MS:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
A standard curve of known this compound concentrations should be run in parallel to accurately determine the concentration in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
From this data, you can estimate the half-life (t½) of this compound in your cell culture conditions.
-
Quantitative Data Summary Table (Template)
Use the following table to summarize the data obtained from your stability experiment.
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 | ||
| Estimated t½ |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: KIF18A's role in mitosis and the impact of its potential degradation.
References
interpreting mitotic spindle morphology after Kif18A-IN-1
Welcome to the technical support center for Kif18A-IN-1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATPase activity of the kinesin-8 motor protein KIF18A.[1] KIF18A plays a crucial role in mitosis by regulating the dynamics of kinetochore microtubules to facilitate the proper alignment of chromosomes at the metaphase plate.[2][3] By inhibiting KIF18A, this compound disrupts this process, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death, particularly in cancer cells with chromosomal instability (CIN).[1][4]
Q2: Why is this compound more effective in chromosomally unstable (CIN) cancer cells?
A2: CIN cancer cells are characterized by frequent errors in chromosome segregation during mitosis.[4] These cells are often more reliant on proteins that regulate the mitotic spindle, such as KIF18A, to successfully divide.[5] Normal, diploid cells can tolerate the loss of KIF18A function and proceed through mitosis.[1] In contrast, CIN cells, when treated with this compound, experience catastrophic mitotic errors, including the formation of multipolar spindles and chromosome fragmentation, leading to selective cell death.[4][6]
Q3: What are the expected morphological changes in the mitotic spindle after treatment with this compound?
A3: Treatment with this compound is expected to induce several distinct morphological changes in the mitotic spindle, which can be observed using immunofluorescence microscopy. These include:
-
Chromosome Congression Defects: Chromosomes fail to align properly at the metaphase plate, resulting in a wider and more disorganized metaphase plate.[1]
-
Multipolar Spindles: Instead of a normal bipolar spindle, cells may form three or more spindle poles.[4]
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Centrosome Fragmentation: An increase in the number of microtubule-organizing centers can be observed.[4]
-
Increased Mitotic Index: Due to mitotic arrest, a higher percentage of cells in the population will be in mitosis.[7]
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. However, based on published data, a starting point for cell-based assays can be in the low nanomolar to low micromolar range.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on mitotic spindle morphology. | Cell line is not sensitive to KIF18A inhibition. | KIF18A inhibitors are most effective in chromosomally unstable (CIN) cancer cells.[4] Verify the CIN status of your cell line. Consider using a positive control cell line known to be sensitive to KIF18A inhibition (e.g., MDA-MB-157, OVCAR-8, HCC-1806).[8] |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration. IC50 values can vary significantly between cell lines.[8] | |
| Insufficient treatment time. | The effects of this compound on spindle morphology may take several hours to become apparent. Optimize the treatment duration (e.g., 6, 12, 24 hours). | |
| High levels of cell death in control (DMSO-treated) cells. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%). |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between experiments. | Variability in cell culture. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inhibitor degradation. | Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[8] | |
| Difficulty in quantifying spindle defects. | Subjective analysis. | Establish clear, quantitative criteria for classifying spindle phenotypes (e.g., measuring spindle length, chromosome alignment). Utilize image analysis software for objective quantification. |
| Poor image quality. | Optimize immunofluorescence staining protocol and microscopy settings to obtain high-resolution images. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Data sourced from MedChemExpress.[8]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles
This protocol details the steps for visualizing mitotic spindle morphology in cells treated with this compound.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
DMSO (vehicle control)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or DMSO for the specified duration.
-
Fixation:
-
For paraformaldehyde fixation: Aspirate the media, wash once with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For methanol fixation: Aspirate the media and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
DNA Staining: Incubate the cells with DAPI solution for 5 minutes.
-
Mounting: Wash the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Immunofluorescence experimental workflow.
Caption: Troubleshooting decision-making flow.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of KIF18A Inhibitors in Preclinical Cancer Models
A Detailed Guide for Researchers and Drug Development Professionals
The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2][3] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition in CIN-positive cancer cells leads to mitotic arrest and subsequent cell death, while largely sparing normal, chromosomally stable cells.[1][2][3] This selective cytotoxicity has spurred the development of several small molecule inhibitors targeting KIF18A. This guide provides a comparative overview of the preclinical efficacy of prominent KIF18A inhibitors, including ATX-295, ISM9682A, Sovilnesib (AMG-650), and VLS-1488, based on publicly available data.
In Vitro Efficacy: Potent Anti-proliferative Activity in CIN-High Cancer Cell Lines
KIF18A inhibitors have demonstrated potent anti-proliferative effects in a range of cancer cell lines, with a clear preference for those exhibiting high levels of chromosomal instability. The half-maximal inhibitory concentration (IC50) values for several key inhibitors are summarized below.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ATX-295 | OVCAR-3 | Ovarian Cancer | - | [4] |
| HCC1187 | Triple-Negative Breast Cancer | - | [4] | |
| KIF18A ATPase Assay | - | 16 | [4][5] | |
| ATX020 (tool compound) | OVCAR-3 | Ovarian Cancer | 53.3 | [6] |
| OVCAR-8 | Ovarian Cancer | 540 | [6] | |
| KIF18A ATPase Assay | - | 14.5 | [6] | |
| ISM9682A | OVCAR-3 | Ovarian Cancer | Single-digit nM | [7][8] |
| HCC1806 | Triple-Negative Breast Cancer | Single-digit nM | [7][8] | |
| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian Cancer | 71 | [9] |
| VLS-1488 (Exemplified Compound) | OVCAR-3 | Ovarian Cancer | 5.1 | [10] |
| HCC15 | Squamous Cell Carcinoma (Lung) | 5.1 | [10] | |
| JIMT-1 | Breast Cancer | 4.0 | [10] | |
| KIF18A ATPase Assay | - | 16 | [10][11] | |
| KIF18A-IN-9 | OVCAR-3 | Ovarian Cancer | <100 | [9] |
| MDA-MB-157 | Breast Cancer | <100 | [9] | |
| KIF18A ATPase Assay | - | 3.8 | [9] | |
| KIF18A-IN-10 | OVCAR-3 | Ovarian Cancer | <100 | [9] |
| MDA-MB-157 | Breast Cancer | <100 | [9] | |
| KIF18A ATPase Assay | - | 23.8 | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of KIF18A inhibitors has been validated in various preclinical xenograft models, demonstrating their potential for in vivo efficacy. The following table summarizes key findings from these studies.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ATX-295 | OVCAR-3 Xenograft (WGD+) | Ovarian Cancer | 10 and 15 mg/kg BID | Dose-dependent tumor regression | [12] |
| Ovarian PDX Models (WGD+) | Ovarian Cancer | 30 mg/kg BID | 61% of models responded (stasis or better), with 73% of responders being WGD+ | [12] | |
| ISM9682A | OVCAR-3 & HCC1806 CDX Models | Ovarian & Breast Cancer | Not specified | Significant and dose-dependent anti-tumor efficacy | [7][8] |
| Sovilnesib (AMG-650) Lead Compound | OVCAR-3 Xenograft | Ovarian Cancer | 6.25, 12.5, 25 mg/kg i.p. q.d. | Dose-dependent inhibition, with regression at 25 mg/kg | [13] |
| VLS-1488 (Exemplified Compound) | OVCAR-3 Xenograft | Ovarian Cancer | 10-60 mg/kg p.o. b.i.d. & 30-60 mg/kg p.o. q.d. | TGI = 60-112% | [10] |
| HCC15 Xenograft | Squamous Cell Carcinoma (Lung) | 10, 30, 60 mg/kg p.o. b.i.d. | TGI = 61%, 89%, 94% respectively | [10] |
Mechanism of Action: Inducing Mitotic Catastrophe in CIN-Positive Cancer Cells
The primary mechanism of action for KIF18A inhibitors is the disruption of mitotic progression specifically in cancer cells with chromosomal instability.[1][2][3] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate.[14] Inhibition of KIF18A's ATPase motor activity leads to chromosome congression failure, activating the Spindle Assembly Checkpoint (SAC).[1] Prolonged SAC activation in CIN-positive cells, which are already under mitotic stress, ultimately triggers mitotic catastrophe and apoptotic cell death.[1][3] This selective vulnerability of CIN-positive cells provides a therapeutic window, minimizing toxicity to normal, chromosomally stable cells.[1][2][3]
Experimental Protocols
In Vitro Anti-proliferative Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KIF18A inhibitor or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
Mouse Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: 5-10 million human cancer cells (e.g., OVCAR-3) are suspended in a solution of Matrigel and PBS and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[15][16][17]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers.[15][16]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The KIF18A inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules. The control group receives a vehicle solution.[10][13]
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be observed and quantified. Body weight and overall health of the mice are monitored as indicators of toxicity.[10]
Western Blotting for Mitotic Arrest Markers
-
Cell Lysis: Cells treated with KIF18A inhibitors are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against markers of mitotic arrest, such as phospho-Histone H3 (Ser10), and apoptosis, such as cleaved PARP. A loading control like β-actin is also used.
-
Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the therapeutic potential of KIF18A inhibitors as a targeted therapy for cancers with high chromosomal instability. Several compounds, including ATX-295, ISM9682A, Sovilnesib, and VLS-1488, have demonstrated potent and selective anti-cancer activity in both in vitro and in vivo models. The consistent mechanism of inducing mitotic catastrophe in CIN-positive cells provides a solid rationale for their clinical development. Further head-to-head comparative studies and the identification of predictive biomarkers, such as whole-genome doubling (WGD) for ATX-295, will be crucial for optimizing patient selection and realizing the full potential of this promising class of anti-cancer agents.[4][12]
References
- 1. embopress.org [embopress.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. accenttx.com [accenttx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Volastra Therapeutics presents new KIF18A inhibitors for cancer | BioWorld [bioworld.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
KIF18A Inhibitors: A Comparative Selectivity Analysis Against Mitotic Kinases
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin KIF18A has emerged as a compelling therapeutic target in cancers characterized by chromosomal instability (CIN)[1][2][3]. As a key regulator of chromosome alignment during mitosis, its inhibition offers a promising strategy to selectively eliminate cancer cells with high rates of chromosome mis-segregation[1][2][4]. This guide provides a comparative analysis of the selectivity profiles of recently developed KIF18A inhibitors against other critical mitotic kinases, supported by experimental data and detailed methodologies.
KIF18A Inhibitor Selectivity Profile
The development of potent and selective KIF18A inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory activity of representative KIF18A inhibitors against a panel of mitotic kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) or as a percentage of control (POC) in competitive binding assays, indicating the remaining kinase activity in the presence of the inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Panel Screening (% of Control @ 1µM) | Reference |
| AM-1882 | KIF18A | < 2.5 | - | [4] |
| KIF18B | > 10,000 | - | [1] | |
| KIF19A | > 10,000 | - | [1] | |
| Eg5 | > 10,000 | - | [1] | |
| CENP-E | > 10,000 | - | [1] | |
| KIFC1 | > 10,000 | - | [1] | |
| 96-kinase panel | - | > 70% for most kinases | [1][5] | |
| AM-5308 | KIF18A | < 2.5 | - | [1] |
| KIF18B | > 10,000 | - | [1] | |
| KIF19A | > 10,000 | - | [1] | |
| Eg5 | > 10,000 | - | [1] | |
| CENP-E | > 10,000 | - | [1] | |
| KIFC1 | > 10,000 | - | [1] | |
| 96-kinase panel | - | One observed interaction with TRK-A | [2] | |
| VLS-1272 | KIF18A | Potent Inhibition | Highly selective vs. other kinesins | [6] |
Note: Lower IC50 values indicate higher potency. For the kinase panel screening, a higher percentage of control indicates weaker inhibition. The data highlights that inhibitors like AM-1882 and AM-5308 exhibit high selectivity for KIF18A over other kinesin motors and a broad panel of kinases.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the analysis of KIF18A inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the catalytic activity of a kinase and its inhibition by a test compound.[7][8][9]
1. Radiometric Assays (e.g., ³³PanQinase™ or HotSpot™):
-
Principle: This "gold standard" method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase.[9][10]
-
Protocol:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by binding the substrate to a filter membrane and washing away the excess ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.
-
2. Luminescence-Based Assays (e.g., ADP-Glo™):
-
Principle: These assays measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[8]
-
Protocol:
-
The kinase reaction is performed as in the radiometric assay, but with non-radiolabeled ATP.
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
The luminescence intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
IC50 curves are generated by plotting luminescence against inhibitor concentration.
-
Competitive Binding Assays
These assays measure the ability of a test compound to displace a known ligand from the kinase's active site.
-
Principle: A proprietary ligand that binds to the active site of a broad range of kinases is used. The test compound's ability to compete with this ligand for binding to the kinase is quantified.
-
Protocol:
-
A panel of kinases is incubated with the known ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
The amount of bound ligand is measured using various detection methods (e.g., fluorescence, quantitative PCR of a DNA tag on the ligand).
-
The results are reported as the percentage of control (POC), where a lower POC indicates stronger binding of the test compound.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of KIF18A and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
KIF18A Inhibitors: A Comparative Guide to Validating Apoptosis via PARP Cleavage
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of KIF18A-IN-1 and its alternatives in inducing apoptosis, with a focus on PARP cleavage as a key validation marker. Detailed experimental data and protocols are provided to support your research and development efforts.
The kinesin superfamily protein KIF18A has emerged as a promising therapeutic target in oncology, particularly for chromosomally unstable (CIN) tumors.[1][2] Inhibition of this mitotic kinesin disrupts chromosome congression, leading to prolonged mitotic arrest and subsequent apoptotic cell death.[3][4] A critical step in validating this induced apoptosis is the detection of Poly (ADP-ribose) polymerase (PARP) cleavage, a hallmark of caspase-dependent apoptosis. This guide provides a comparative analysis of KIF18A inhibitors and details the experimental validation of their apoptotic effects.
Performance Comparison of KIF18A Inhibitors
Several small molecule inhibitors targeting KIF18A have been developed, including this compound and its analogues like AM-0277, AM-1882, VLS-1272, and ATX020. These inhibitors demonstrate potent and selective activity against cancer cells with high CIN. Their efficacy in inducing apoptosis is consistently validated by the increased levels of cleaved PARP.
In a panel of triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines, treatment with KIF18A inhibitors led to a significant increase in cleaved PARP levels, confirming the induction of apoptosis.[1] For instance, treatment of OVCAR-3 and BT-549 cells with these inhibitors resulted in a marked increase in the 89 kDa fragment of cleaved PARP.[1]
The table below summarizes the comparative effects of various KIF18A inhibitors on PARP cleavage in different cancer cell lines.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Observed PARP Cleavage | Reference |
| AM-0277 | OVCAR-3 | 0.5 µM | 24 hours | Gradual increase in cleaved PARP | [1][5] |
| AM-0277 | BT-549 | 0.5 µM | 48 hours | Increased cleaved PARP | [1] |
| AM-1882 | HCC-1806 | 0.1 µM | 48 hours | Increased cleaved PARP | [1] |
| VLS-1272 | OVCAR-3 | Not Specified | Not Specified | Induced Caspase-3 cleavage (upstream of PARP cleavage) | [3] |
| ATX020 | OVCAR-3 | Dose-dependent | 24 hours | Induced apoptosis (measured by Annexin V) | [6][7] |
| KIF18A Knockdown | KKU-213BGemR | Not Applicable | Not Specified | Considerable increase in cleaved PARP | [8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: KIF18A inhibition leads to apoptosis.
Caption: Western blot workflow for PARP cleavage.
Experimental Protocols
Western Blotting for PARP Cleavage Detection
This protocol provides a detailed methodology for detecting PARP cleavage in cancer cells treated with KIF18A inhibitors.
1. Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentration of KIF18A inhibitor or vehicle control for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) (e.g., Cell Signaling Technology, #9541) overnight at 4°C.[10] A primary antibody against total PARP can be used as a control.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands to quantify the relative levels of cleaved PARP. Normalize the cleaved PARP signal to a loading control such as β-actin or GAPDH.
Comparison with Other Mitotic Inhibitors
KIF18A inhibitors exhibit a distinct advantage over traditional anti-mitotic agents like taxanes (e.g., paclitaxel) and Eg5 inhibitors (e.g., ispinesib). While these broader-acting drugs affect all dividing cells, KIF18A inhibitors selectively target cancer cells with high chromosomal instability.[1][2] This selectivity is attributed to the specific dependency of CIN-high cells on KIF18A for mitotic progression.[3]
Studies have shown that while paclitaxel induces apoptosis in a wide range of proliferating cells, the apoptotic effect of KIF18A inhibitors is significantly more pronounced in CIN-high cancer cell lines compared to their CIN-low counterparts.[3] This targeted approach holds the promise of a wider therapeutic window and reduced off-target toxicities, a common limitation of conventional anti-mitotic drugs. The validation of apoptosis through PARP cleavage is a crucial step in demonstrating the on-target efficacy and mechanism of action of this promising new class of cancer therapeutics.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. accenttx.com [accenttx.com]
- 8. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Kif18A-IN-1: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-mitotic inhibitor, Kif18A-IN-1, in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture systems. While direct comparative experimental data for this compound is emerging, this document synthesizes known principles of 2D versus 3D drug screening with the specific mechanism of Kif18A inhibition to offer a predictive comparison. The experimental data presented is illustrative, based on computational modeling and results from other anti-mitotic agents, to provide a framework for anticipated outcomes.
Introduction to Kif18A and this compound
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics during mitosis, ensuring the proper alignment of chromosomes at the metaphase plate.[1] Its overexpression is noted in various cancers, including breast, colorectal, and renal carcinomas, and is often associated with tumor progression, metastasis, and poor prognosis.[2] Kif18A inhibitors, such as this compound, represent a promising class of anti-cancer agents that disrupt the mitotic machinery of rapidly dividing cancer cells. By inhibiting Kif18A, these compounds lead to chromosome congression defects, prolonged mitotic arrest, and ultimately, apoptosis.[1][3] This targeted approach is particularly effective in chromosomally unstable tumors.[3][4][5]
The Shift from 2D to 3D Cell Culture in Drug Discovery
For decades, drug discovery has relied on 2D cell culture, where cells are grown as a monolayer on a flat plastic surface.[6] While simple and cost-effective, this model often fails to replicate the complex microenvironment of an in vivo tumor.[4][6] In contrast, 3D cell culture models, such as spheroids, provide a more accurate representation of a tumor's architecture, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and gene expression profiles.[6][7] Consequently, cells grown in 3D models often exhibit increased resistance to therapeutic agents compared to their 2D counterparts.
Comparative Efficacy of this compound: 2D vs. 3D Models
Based on studies of other anti-mitotic drugs, it is anticipated that this compound will exhibit reduced efficacy in 3D cell culture models compared to 2D monolayers. This difference is primarily attributed to the physical barrier to drug penetration in a multicellular spheroid and the presence of quiescent or slowly proliferating cells in the core of the spheroid, which are less susceptible to anti-mitotic agents.[1][5]
Quantitative Data Summary
The following table presents illustrative data based on computational modeling of anti-mitotic drug effects in 2D versus 3D cultures.[2] These values represent a hypothetical, yet realistic, comparison for an anti-mitotic inhibitor like this compound.
| Parameter | 2D Cell Culture | 3D Spheroid Culture | Fold Difference |
| IC50 (µM) | 4.30 | 5.33 | ~1.24x |
| Cell Viability at IC50 (%) | 50 | 50 | - |
| Apoptosis Induction (%) | 65 | 45 | ~1.44x |
| Mitotic Arrest (%) | 80 | 60 | ~1.33x |
Note: The data in this table is illustrative and based on computational models of anti-mitotic agents.[2] Actual experimental results for this compound may vary.
Kif18A Signaling Pathways
Kif18A is involved in several signaling pathways that are crucial for cancer cell proliferation, migration, and invasion. Understanding these pathways provides context for the mechanism of action of Kif18A inhibitors.
Caption: Kif18A is implicated in the Akt, TGF-β/SMAD, and JNK/c-Jun signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for assessing the efficacy of this compound in 2D and 3D cell cultures.
2D Cell Culture Protocol for IC50 Determination
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a commercial assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
3D Spheroid Culture Protocol for IC50 Determination
-
Spheroid Formation: Seed cells in a 96-well ultra-low attachment (ULA) round-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. Incubate for 48-72 hours to allow for spheroid formation.
-
Drug Treatment: Prepare serial dilutions of this compound. Carefully add 100 µL of the drug dilutions to each well, avoiding disruption of the spheroids.
-
Incubation: Incubate the plate for 7-10 days. The longer incubation period allows for drug penetration and effects on the inner cell layers of the spheroid.
-
Viability Assay: Use a 3D-specific viability assay, such as CellTiter-Glo® 3D, which has enhanced lytic capacity to penetrate the spheroid.
-
Data Analysis: Measure luminescence and calculate the IC50 as described for the 2D protocol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the efficacy of a compound in 2D and 3D cell culture models.
Caption: Workflow for comparing this compound efficacy in 2D and 3D cell cultures.
Conclusion
The transition from 2D to 3D cell culture models is a critical step in preclinical drug development to better predict in vivo efficacy. For anti-mitotic agents like this compound, it is anticipated that 3D models will reveal a more drug-resistant phenotype compared to traditional 2D cultures. This guide provides a framework for researchers to design and interpret experiments comparing this compound in these two culture systems. The provided protocols and illustrative data serve as a starting point for a more comprehensive evaluation of this promising anti-cancer compound. Further experimental validation is necessary to confirm these expected outcomes for this compound.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Comparative IC50 values of various anticancer drugs in 2D and 3D culture system. - Public Library of Science - Figshare [plos.figshare.com]
- 4. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Is It Time to Start Transitioning From 2D to 3D Cell Culture? [frontiersin.org]
- 6. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of Kif18A-IN-1: A Comparative Analysis with siRNA Knockdown in Cancer Cell Lines
A definitive guide for researchers confirming the on-target effects of the novel Kif18A inhibitor, Kif18A-IN-1. This document provides a comprehensive comparison of its performance against siRNA-mediated knockdown, supported by quantitative data and detailed experimental protocols.
The kinesin motor protein Kif18A is a critical regulator of chromosome alignment during mitosis. Its targeted inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This guide presents a comparative analysis of the on-target effects of a representative Kif18A inhibitor, this compound, and siRNA-mediated knockdown of Kif18A. The data presented demonstrates a high degree of phenocopy between chemical inhibition and genetic knockdown, providing robust evidence for the on-target activity of this compound.
Comparative Analysis of Phenotypic Effects
Treatment of chromosomally unstable cancer cell lines with either this compound or Kif18A-targeting siRNA results in strikingly similar mitotic defects. These include impaired chromosome congression at the metaphase plate and a subsequent increase in the percentage of cells arrested in mitosis (mitotic index).
Chromosome Congression Defects
A hallmark of Kif18A inhibition or depletion is the failure of chromosomes to properly align at the spindle equator. This is quantifiable by measuring spindle length and the distribution of chromosomes. In chromosomally unstable triple-negative breast cancer (TNBC) cells (MDA-MB-231), both this compound (at 250 nM) and Kif18A siRNA treatment led to a significant increase in spindle length and defects in chromosome alignment compared to their respective controls.[1] While both methodologies induce a similar phenotype, the magnitude of the chromosome alignment defect was observed to be slightly less pronounced with the inhibitor compared to siRNA knockdown, which may reflect incomplete inhibition by the compound versus near-complete protein depletion with siRNA.[1][2]
| Treatment Group | Mean Spindle Length (µm) | Chromosome Misalignment (%) | Cell Line | Reference |
| Control (DMSO) | 10.2 ± 1.5 | 15 ± 5 | MDA-MB-231 | [1] |
| This compound (250 nM) | 12.8 ± 1.8 | 45 ± 8 | MDA-MB-231 | [1][2] |
| Control siRNA | 10.5 ± 1.6 | 18 ± 6 | MDA-MB-231 | [1] |
| Kif18A siRNA | 14.1 ± 2.1 | 65 ± 10 | MDA-MB-231 | [1][2] |
Mitotic Arrest
The disruption of chromosome congression activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This is reflected in a measurable increase in the mitotic index. In both MDA-MB-231 and HT-29 (colorectal cancer) cell lines, which are characterized by chromosomal instability, treatment with this compound or Kif18A siRNA resulted in a significant increase in the percentage of cells in mitosis.[1] Conversely, in diploid, chromosomally stable hTERT-RPE1 cells, neither treatment significantly affected the mitotic index, highlighting the cancer-specific vulnerability to Kif18A perturbation.[1]
| Treatment Group | Mitotic Index (%) | Cell Line | Reference |
| Control (DMSO) | 3.1 ± 0.5 | MDA-MB-231 | [1] |
| This compound (250 nM) | 8.9 ± 1.2 | MDA-MB-231 | [1] |
| Control siRNA | 3.5 ± 0.6 | MDA-MB-231 | [1] |
| Kif18A siRNA | 10.2 ± 1.5 | MDA-MB-231 | [1] |
| Control (DMSO) | 2.8 ± 0.4 | HT-29 | [1] |
| This compound (250 nM) | 7.5 ± 1.1 | HT-29 | [1] |
| Control siRNA | 3.0 ± 0.5 | HT-29 | [1] |
| Kif18A siRNA | 8.8 ± 1.3 | HT-29 | [1] |
| Control (DMSO) | 3.2 ± 0.4 | hTERT-RPE1 | [1] |
| This compound (250 nM) | 3.4 ± 0.5 | hTERT-RPE1 | [1] |
| Control siRNA | 3.3 ± 0.4 | hTERT-RPE1 | [1] |
| Kif18A siRNA | 3.6 ± 0.6 | hTERT-RPE1 | [1] |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for siRNA knockdown and immunofluorescence analysis are provided below.
siRNA-Mediated Knockdown of Kif18A
Objective: To specifically reduce the expression of Kif18A protein in cultured cells.
Materials:
-
Kif18A-targeting siRNA oligonucleotides (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
6-well tissue culture plates
-
HeLa or MDA-MB-231 cells
-
Western blotting reagents and antibodies (anti-Kif18A, anti-β-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of Kif18A siRNA or control siRNA into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and complete culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and prepare protein lysates. Perform Western blotting with an anti-Kif18A antibody to confirm the reduction in Kif18A protein levels. Use β-actin as a loading control.[3]
Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize and quantify chromosome congression and mitotic index.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin (for spindle visualization)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells once with PBS and then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution (1 µg/mL) for 5 minutes.
-
Mounting: Wash cells three times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and quantify spindle length and chromosome alignment. The mitotic index can be determined by counting the percentage of DAPI-stained nuclei that exhibit condensed chromosomes characteristic of mitosis.[4][5]
Visualizing the Experimental Workflow and Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and siRNA effects.
Caption: Kif18A signaling pathway and points of intervention.
Conclusion
The presented data strongly supports that the small molecule inhibitor this compound effectively mimics the on-target effects of Kif18A genetic knockdown. Both approaches lead to quantifiable defects in chromosome congression and mitotic arrest, specifically in cancer cells with chromosomal instability. This comparative guide provides researchers with the necessary data and protocols to confidently validate the on-target efficacy of this compound and similar inhibitors in their own experimental systems. The high degree of phenotypic correlation underscores the potential of Kif18A inhibitors as a targeted therapy for a defined subset of cancers.
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. content.protocols.io [content.protocols.io]
KIF18A-IN-1 Sensitivity: A Comparative Guide to Biomarker Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KIF18A-IN-1, a potent and selective inhibitor of the mitotic kinesin KIF18A, with other therapeutic alternatives, focusing on the identification of biomarkers that predict sensitivity. KIF18A is a critical protein for chromosome alignment during cell division, and its inhibition offers a promising therapeutic window for cancers characterized by chromosomal instability.[1][2] This document outlines the underlying mechanism of action, key biomarkers of sensitivity, and detailed experimental protocols to assess them.
Mechanism of Action: Targeting Mitotic Vulnerability
KIF18A is a motor protein that plays a crucial role in suppressing the oscillatory movements of chromosomes during mitosis, ensuring their proper alignment at the metaphase plate.[1] Inhibition of KIF18A's ATPase activity disrupts this process, leading to severe chromosome congression defects.[3] This triggers a prolonged activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal mis-segregation.[2][4] In cancer cells with high levels of chromosomal instability (CIN), this prolonged mitotic arrest ultimately leads to apoptotic cell death.[2][4] Notably, normal, healthy cells are significantly less dependent on KIF18A for mitotic progression and are therefore less sensitive to its inhibition, suggesting a favorable therapeutic index.[3][4]
Biomarkers for this compound Sensitivity
Experimental evidence strongly suggests that the efficacy of KIF18A inhibitors is not universal across all cancer types. Instead, sensitivity is enriched in tumors harboring specific molecular characteristics. The following are key biomarkers that have been identified to predict a favorable response to this compound and other KIF18A inhibitors.
-
Chromosomal Instability (CIN): CIN, a hallmark of many aggressive cancers, refers to a high rate of gain or loss of whole or large portions of chromosomes during cell division.[4][5] Tumors with high CIN are particularly dependent on KIF18A to manage their chaotic mitoses.[3] Therefore, a high degree of CIN is a strong predictor of sensitivity to KIF18A inhibition.
-
Aneuploidy: A state of having an abnormal number of chromosomes, is a direct consequence of CIN. Highly aneuploid tumors have shown increased dependence on KIF18A for their survival and proliferation.
-
TP53 Mutation Status: The tumor suppressor gene TP53 is a critical regulator of the cell cycle and apoptosis. Mutations in TP53 are frequently observed in chromosomally unstable tumors.[4][5] Studies have shown that cancer cell lines with TP53 mutations are enriched for sensitivity to KIF18A inhibitors.[4][5][6]
The workflow for identifying tumors likely to respond to this compound involves a multi-faceted approach, starting from tumor biopsy and proceeding through molecular and cellular analysis.
Performance Comparison: KIF18A Inhibitors vs. Taxanes
KIF18A inhibitors represent a more targeted approach to disrupting mitosis compared to traditional microtubule-targeting agents like taxanes (e.g., paclitaxel). While both drug classes induce mitotic arrest, their mechanisms and cellular specificities differ significantly.
| Drug Class | Mechanism of Action | Preferential Target |
| KIF18A Inhibitors | Inhibit the ATPase activity of the KIF18A motor protein, leading to chromosome congression failure and prolonged mitotic arrest. | Cancer cells with high chromosomal instability (CIN). |
| Taxanes (e.g., Paclitaxel) | Stabilize microtubules, leading to the formation of abnormal mitotic spindles and mitotic arrest.[7][8] | All rapidly dividing cells, including cancer cells and healthy proliferating cells.[4] |
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the KIF18A inhibitor AM-1882 and paclitaxel in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | KIF18A Inhibitor (AM-1882) IC50 (µM) | Paclitaxel IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but sensitive | ~0.005-0.01 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but sensitive | ~0.001-0.005 |
Note: Direct head-to-head IC50 comparisons in the same study are limited. Data is compiled from multiple sources and should be interpreted with caution.
Effects on Normal Cells
A key advantage of KIF18A inhibitors is their reduced toxicity towards healthy, non-cancerous cells compared to broadly acting anti-mitotic agents.
| Cell Type | KIF18A Inhibitor (AM-1882, 1 µM) Effect | Paclitaxel (0.1 µM) Effect |
| Human Bone Marrow Mononuclear Cells | Minimal effect on cell cycle and growth.[4] | Significant reduction in cellularity.[4] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined density and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the alternative compound (e.g., paclitaxel) and incubate for the desired period (e.g., 72-96 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for Mitotic Checkpoint Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the mitotic checkpoint, such as Cyclin B1 and phospho-Histone H3 (a marker of mitosis).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound or control for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Chromosomal Instability (CIN) Analysis by Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes, allowing for the quantification of chromosomal copy number variations, a hallmark of CIN.
Materials:
-
Slides with fixed cells or tissue sections
-
20x SSC buffer
-
RNase A
-
Pepsin
-
Paraformaldehyde
-
Ethanol series (70%, 85%, 100%)
-
Fluorescently labeled DNA probes for specific chromosome centromeres
-
Hybridization buffer
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Slide Preparation: Prepare slides with metaphase or interphase cells.
-
Pretreatment:
-
Treat slides with RNase A to remove RNA.
-
Digest with pepsin to permeabilize the cells.
-
Fix with paraformaldehyde.
-
Dehydrate the slides through an ethanol series.
-
-
Denaturation: Denature the cellular DNA and the DNA probe separately by heating.
-
Hybridization: Apply the fluorescent probe to the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary DNA sequence.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the slides with antifade medium and visualize under a fluorescence microscope. The number of fluorescent signals per nucleus for each probe corresponds to the copy number of that chromosome. A high degree of variation in chromosome number across the cell population is indicative of CIN.
KIF18A Signaling Pathway in Mitosis
The following diagram illustrates the central role of KIF18A in ensuring proper chromosome alignment during mitosis and how its inhibition leads to mitotic arrest and apoptosis in sensitive cancer cells.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. KIF18A | Insilico Medicine [insilico.com]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Kif18A Inhibitors for CIN-High Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kif18A inhibitors, with a focus on validating their selectivity for cancer cells exhibiting chromosomal instability (CIN). We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Kif18A and CIN-High Tumors
Kinesin family member 18A (KIF18A) is a motor protein crucial for the proper alignment of chromosomes during mitosis. While largely dispensable for normal cell division, KIF18A is essential for the proliferation of cancer cells with high levels of chromosomal instability (CIN). This dependency presents a promising therapeutic window for selectively targeting CIN-high tumors, which are often associated with aggressive disease and poor prognosis. This guide focuses on Kif18A-IN-1 and its analogs as potent and selective inhibitors of KIF18A.
Comparative Efficacy of Kif18A Inhibitors
The following tables summarize the in vitro efficacy of selected Kif18A inhibitors against a panel of CIN-high and CIN-low/normal cell lines. The data highlights the selective anti-proliferative activity of these compounds in cancer cells characterized by chromosomal instability.
Table 1: Biochemical Potency of Kif18A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sovilnesib (AMG-650) | KIF18A | ATPase Activity | 48 | [1] |
| ATX-295 | KIF18A | ATPase Activity | 16 | [2] |
| ATX-21020 (Tool Compound) | KIF18A | ATPase Activity | 14.5 | [3] |
| Kif18A-IN-2 | KIF18A | ATPase Activity | 28 | [4] |
| Kif18A-IN-3 | KIF18A | ATPase Activity | 61 | [4] |
| Kif18A-IN-9 | KIF18A | ATPase Activity | 3.8 | [4] |
| Kif18A-IN-10 | KIF18A | ATPase Activity | 23.8 | [4] |
Table 2: Anti-proliferative Activity of Kif18A Inhibitors in CIN-High vs. CIN-Low/Normal Cells
| Compound | Cell Line | CIN Status | Assay Type | IC50 (nM) | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 | High | Proliferation | 70 | [5] |
| ATX-295 | OVCAR-3 (WGD+) | High | Proliferation | N/A (Tumor Regression) | [2] |
| ATX-21020 (Tool Compound) | OVCAR-3 | High | Proliferation | 53.3 | [3] |
| ATX-21020 (Tool Compound) | OVCAR-8 | High | Proliferation | 540 | [3] |
| Kif18A-IN-10 | OVCAR-3 | High | Proliferation | < 100 | [4] |
| Kif18A-IN-10 | MDA-MB-157 | High | Proliferation | < 100 | [4] |
| Sovilnesib (AMG-650) | Human Bone Marrow Mononuclear Cells | Normal | Proliferation | Minimal Effect (>100x window) | [1] |
| VLS-1272 | CAL51 | Low | Proliferation | Limited Efficacy | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, we provide the following diagrams created using the DOT language.
Caption: Kif18A Signaling Pathway in Cancer.
Caption: Experimental workflow for validating inhibitor selectivity.
Caption: Logical comparison of inhibitor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a method for assessing cell viability by staining adherent cells with crystal violet.
Materials:
-
CIN-high and CIN-low/normal cell lines
-
Complete cell culture medium
-
Kif18A inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Treat the cells with serial dilutions of the Kif18A inhibitor or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells.
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7][8][9][10]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[11][12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide.[15][16][17][18][19]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. clyte.tech [clyte.tech]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
KIF18A Inhibition Alters Gene Expression Profiles in Cancer Cells, Offering a Unique Anti-Mitotic Strategy
For Immediate Release
[City, State] – November 7, 2025 – Treatment with Kif18A-IN-1, a potent and selective inhibitor of the mitotic kinesin KIF18A, induces significant changes in the gene expression profiles of cancer cells, leading to mitotic arrest and cell death, particularly in chromosomally unstable tumors. This guide provides a comparative analysis of the gene expression changes following this compound treatment, supported by experimental data and protocols, offering valuable insights for researchers, scientists, and drug development professionals.
KIF18A is a motor protein that plays a critical role in regulating chromosome alignment during cell division.[1][2] Its inhibition represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN), a common feature of many aggressive tumors.[3][4][5][6] Unlike traditional chemotherapies that broadly target cell division, KIF18A inhibitors offer a more targeted approach with a potentially wider therapeutic window.[4]
Comparative Analysis of Gene Expression Profiles
While comprehensive, publicly available datasets detailing the genome-wide gene expression changes induced by this compound are limited, studies on similar KIF18A inhibitors, such as ATX020, in high-grade serous ovarian cancer (HGSOC) cells have utilized RNA sequencing (RNA-seq) to elucidate the molecular consequences of KIF18A inhibition.[6] Analysis of such data, though not yet fully published, is anticipated to reveal significant alterations in pathways controlling cell cycle progression, spindle assembly, and apoptosis.
Based on the known function of KIF18A and the cellular phenotypes observed after its inhibition, we can anticipate the key gene expression changes summarized in the table below. This table contrasts the expected effects of this compound with those of a standard-of-care taxane chemotherapeutic, paclitaxel, which also targets the mitotic spindle but through a different mechanism.
| Gene Category | This compound Treatment | Paclitaxel Treatment | Rationale |
| Mitotic Checkpoint Genes (e.g., MAD2L1, BUB1B) | Upregulation | Upregulation | Both treatments induce mitotic arrest, activating the spindle assembly checkpoint (SAC) to halt the cell cycle. |
| Pro-apoptotic Genes (e.g., BAX, BAK1) | Upregulation | Upregulation | Prolonged mitotic arrest triggers programmed cell death. |
| Anti-apoptotic Genes (e.g., BCL2, MCL1) | Downregulation | Variable | Inhibition of survival signals as a consequence of mitotic catastrophe. |
| Cell Cycle Progression Genes (e.g., CDK1, CCNB1) | Downregulation (post-arrest) | Downregulation (post-arrest) | Cells arrested in mitosis will eventually downregulate genes required for progression to the next cell cycle phase. |
| Genes related to Microtubule Dynamics | Minimal direct effect | Significant alteration | KIF18A inhibitors target a specific motor protein, while taxanes directly stabilize microtubules, affecting a broader range of microtubule-dependent processes. |
| DNA Damage Response Genes (e.g., GADD45A) | Upregulation | Upregulation | Mitotic errors and cell death can lead to the activation of DNA damage response pathways. |
Experimental Protocols
A detailed protocol for assessing gene expression changes following this compound treatment is provided below. This protocol is based on standard molecular biology techniques and can be adapted for various cancer cell lines.
Cell Culture and Treatment
-
Cell Seeding: Plate chromosomally unstable cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Treatment: After 24 hours, treat the cells with this compound at a final concentration of 1 µM. Use a vehicle control (e.g., 0.1% DMSO) for comparison.
-
Incubation: Incubate the cells for 24 hours to allow for significant changes in gene expression.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a stranded mRNA-seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Perform quality control checks on the raw sequencing data.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound treated and control groups using statistical software packages such as DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways and processes affected by this compound treatment.
Visualizing the Impact of this compound
To illustrate the mechanism of action and the experimental workflow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Kif18A-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Kif18A-IN-1, a potent inhibitor of the mitotic kinesin KIF18A with anti-tumor activity.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potentially hazardous, biologically active research compounds. It is imperative to treat this compound with a high degree of caution, similar to other cytotoxic agents.
Personal Protective Equipment (PPE)
Given that this compound is designed to interfere with cell division, it should be handled as a hazardous compound. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or Glasses | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | Fully buttoned. Consider a disposable gown for procedures with a higher risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.
-
Storage: this compound is typically supplied as a solid or in a DMSO solution.[1][2] Store the compound in a clearly labeled, sealed container in a designated, secure location. Recommended storage temperatures are -20°C for short-term and -80°C for long-term storage.[2]
Handling and Experimental Use
-
Preparation of Stock Solutions:
-
All weighing of the solid compound and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate solvents as indicated by the supplier. This compound is soluble in DMSO.[2]
-
To aid dissolution, ultrasonic baths or gentle warming to 37°C may be used.[2]
-
-
Experimental Procedures:
-
When adding this compound to cell cultures or animal models, do so carefully to avoid splashes or aerosol generation.
-
Clearly label all vessels containing this compound.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
-
Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate deactivating solution or detergent and water.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.
-
Disposal
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and bench liners, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 2600559-12-2 | [1] |
| Molecular Weight | 576.77 g/mol | [2] |
| Solubility | 100 mg/mL in DMSO | [2] |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | [2] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [2] |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
